molecular formula C6H5Cl2NNaO3S B1593044 2,5-Dichlorosulfanilic Acid Sodium Salt CAS No. 41295-98-1

2,5-Dichlorosulfanilic Acid Sodium Salt

Cat. No.: B1593044
CAS No.: 41295-98-1
M. Wt: 265.07 g/mol
InChI Key: JOMXIRNRCMENOY-UHFFFAOYSA-N
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Description

2,5-Dichlorosulfanilic Acid Sodium Salt is a useful research compound. Its molecular formula is C6H5Cl2NNaO3S and its molecular weight is 265.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dichlorosulfanilic Acid Sodium Salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Dichlorosulfanilic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichlorosulfanilic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

41295-98-1

Molecular Formula

C6H5Cl2NNaO3S

Molecular Weight

265.07 g/mol

IUPAC Name

sodium;4-amino-2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C6H5Cl2NO3S.Na/c7-3-2-6(13(10,11)12)4(8)1-5(3)9;/h1-2H,9H2,(H,10,11,12);

InChI Key

JOMXIRNRCMENOY-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)N.[Na+]

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)N.[Na]

Other CAS No.

41295-98-1

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of 2,5-Dichlorosulfanilic acid sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Specification Whitepaper

Executive Summary

The accurate characterization of 2,5-Dichlorosulfanilic acid sodium salt (Sodium 4-amino-2,5-dichlorobenzenesulfonate) is a critical quality attribute (CQA) in the synthesis of azo dyes, pigments, and pharmaceutical intermediates. Unlike simple inorganic salts, this aromatic amine derivative presents specific challenges regarding hydration states, isomeric purity, and oxidative stability.

This guide moves beyond basic datasheet parameters to provide a rigorous, self-validating framework for the identification, synthesis, and analysis of this compound. It addresses the common ambiguity between the free acid and the sodium salt, ensuring stoichiometric precision in downstream applications.

Module 1: Molecular Identity & Stoichiometry

Nomenclature and Classification

In industrial contexts, "2,5-Dichlorosulfanilic acid" refers to 4-amino-2,5-dichlorobenzenesulfonic acid .[1][2][3] The sodium salt is the neutralized form, preferred for its superior water solubility and handling characteristics.

  • IUPAC Name: Sodium 4-amino-2,5-dichlorobenzenesulfonate

  • Common Name: 2,5-Dichlorosulfanilic acid sodium salt[4][5]

  • CAS Registry Number (Free Acid): 88-50-6[2][3][6][7]

  • CAS Registry Number (Sodium Salt): 41295-98-1 (Note: Often traded under the acid CAS with a "sodium salt" designator).[4][5]

Quantitative Data Table

The following table provides the exact stoichiometric values required for yield calculations. Note the distinction between the anhydrous and hydrated forms, as industrial samples often contain 1–2 moles of water.

PropertyAnhydrous Sodium SaltFree Acid (Precursor)
Molecular Formula C₆H₄Cl₂NNaO₃S C₆H₅Cl₂NO₃S
Molecular Weight 264.06 g/mol 242.08 g/mol
Exact Mass 262.9187 Da240.9367 Da
Elemental Composition C: 27.29%, H: 1.53%, Cl: 26.85%, N: 5.30%, Na: 8.71%, O: 18.18%, S: 12.14%C: 29.77%, H: 2.08%, Cl: 29.29%, N: 5.79%, O: 19.83%, S: 13.25%
Solubility High (Water), Low (Ethanol)Low (Water), Soluble (Alkali)

Critical Insight: When using this compound as a diazo component, you must correct for moisture content. A "Dry Basis" assay is required. If your Certificate of Analysis (CoA) lists purity "As Is," perform a Karl Fischer titration (Method 4.2) to determine the actual active mass.

Module 2: Structural Integrity & Synthesis Logic[8]

Understanding the synthesis pathway is essential for identifying potential impurities (e.g., unreacted 2,5-dichloroaniline or isomers). The synthesis typically involves the "baking process" (sulfonation) followed by neutralization.

Synthesis & Structure Workflow

The following diagram illustrates the transformation from raw materials to the final sodium salt, highlighting critical control points.

G Raw 2,5-Dichloroaniline (CAS 95-82-9) Sulfonation Sulfonation (H2SO4 / Baking 180°C) Raw->Sulfonation Electrophilic Substitution Intermediate 4-Amino-2,5-dichlorobenzenesulfonic Acid (Free Acid Precipitate) Sulfonation->Intermediate Rearrangement Neutralization Neutralization (NaOH / Na2CO3) Intermediate->Neutralization pH Adjustment (pH 7-8) FinalProduct 2,5-Dichlorosulfanilic Acid Sodium Salt Neutralization->FinalProduct Crystallization

Figure 1: Synthesis pathway showing the conversion of 2,5-dichloroaniline to the target sodium salt via the baking process.

Module 3: Analytical Validation Protocols

To ensure the material meets the rigorous standards required for drug development or high-grade dye synthesis, rely on these self-validating protocols.

Primary Assay: Nitrite Titration (Diazotization)

This is the gold standard for quantifying primary aromatic amines. It is specific to the free amine group (-NH₂).

Principle:



Protocol:

  • Preparation: Dissolve 0.5 g of the sodium salt sample (accurately weighed) in 200 mL of water.

  • Acidification: Add 20 mL of concentrated HCl. The free acid may precipitate; ensure fine dispersion by rapid stirring.

  • Cooling: Cool the mixture to < 5°C using an ice bath. (Crucial to prevent decomposition of the diazonium salt).[]

  • Titration: Titrate with 0.1 M Sodium Nitrite (

    
    ) standard solution.
    
  • Endpoint Detection:

    • Visual: External Starch-Iodide paper.[9] The endpoint is reached when a drop of the reaction mixture on the paper produces an immediate blue/black ring that persists for 2 minutes.

    • Potentiometric (Preferred): Use a dual platinum electrode system.[9] Look for the "dead-stop" or permanent depolarization current.

Validation Check: Run a blank titration without the amine and a control standard using pure Sulfanilic Acid (CAS 121-57-3) to calibrate the Nitrite solution.

HPLC Purity Analysis

While titration gives the total amine content, HPLC is required to detect organic impurities (e.g., isomers or starting material).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).

  • Detector: UV-Vis at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Retention Logic: The sulfonic acid group makes the target molecule highly polar, eluting earlier than the non-sulfonated 2,5-dichloroaniline precursor.

Identification by IR Spectroscopy

The sodium salt shows distinct bands compared to the free acid.

  • S=O Stretch: Look for strong bands at 1150–1250 cm⁻¹ (asymmetric) and 1010–1080 cm⁻¹ (symmetric).

  • N-H Stretch: Doublet around 3300–3500 cm⁻¹ (Primary amine).

Module 4: Applications & Handling

Industrial Utility
  • Dye Manufacturing: A key intermediate for acid dyes (e.g., Acid Yellow 17) and reactive dyes. The chlorine atoms provide steric hindrance and shift the absorption maximum (bathochromic shift).

  • Pharmaceuticals: Used as a building block for sulfonamide derivatives where specific solubility profiles are required.

Stability & Storage
  • Hygroscopicity: The sodium salt is hygroscopic. Store in tightly sealed containers with desiccants.

  • Light Sensitivity: Aromatic amines can oxidize and darken upon UV exposure. Amber glass or opaque HDPE containers are mandatory.

References

  • ChemicalBook. 2,5-DICHLOROSULFANILIC ACID SODIUM SALT (CAS 41295-98-1) Properties and Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69443, 4-Amino-2,5-dichlorobenzenesulfonic acid. Retrieved from

  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Retrieved from

  • Org. Synth. 2,6-Dichloroaniline and 2,6-Dibromoaniline (Reference for Sulfonation/Chlorination chemistry). 1944, 24,[10] 47. Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier - Benzenesulfonic acid, 4-amino-2,5-dichloro-. Retrieved from (Note: General reference for regulatory status of the acid form).

Sources

A Technical Guide to the Safety and Handling of 2,5-Dichloroaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Identification and Classification of 2,5-Dichloroaniline

2,5-Dichloroaniline is a chlorinated aromatic amine that is classified as a hazardous substance. It is crucial to understand its potential health and environmental effects to ensure safe handling in a laboratory or industrial setting.

The primary hazards associated with 2,5-dichloroaniline include high acute toxicity via oral, dermal, and inhalation routes.[1][2][3] Prolonged or repeated exposure may cause damage to organs.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3][4]

GHS Hazard Statements for 2,5-Dichloroaniline:

  • H301: Toxic if swallowed.[2]

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[3][4]

Absorption of 2,5-dichloroaniline into the body can lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin). The onset of these symptoms may be delayed.[5]

Part 2: Exposure Controls and Personal Protection

Given the significant hazards of 2,5-dichloroaniline, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Eyewash stations and safety showers should be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 2,5-dichloroaniline:

  • Respiratory Protection: For operations where dust or aerosols may be generated, a NIOSH (US) or CEN (EU) approved respirator with an appropriate filter should be used.[3]

  • Hand Protection: Wear compatible chemical-resistant gloves.[3]

  • Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.[3][6]

  • Skin and Body Protection: A lab coat, and in some cases, a chemical-resistant suit, should be worn to prevent skin contact.[5]

PPE selection based on hazard assessment.

Part 3: Handling, Storage, and Disposal

Safe Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Do not breathe dust or vapors.[2][3]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage
  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

  • The storage area should be secured and accessible only to authorized personnel.[7]

Disposal Considerations
  • This material and its container must be disposed of as hazardous waste.[3]

  • Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[3]

  • Avoid release to the environment.[3]

Part 4: Accidental Release and First Aid Measures

Accidental Release

In the event of a spill:

  • Evacuate the area.[3]

  • Wear appropriate PPE, including respiratory protection.[3]

  • Prevent the spread of dust.[3]

  • Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal.[3]

  • Ventilate the area and wash the spill site after material pickup is complete.[3]

  • Prevent the material from entering drains or waterways.[6]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Part 5: Physical and Chemical Properties of 2,5-Dichloroaniline

PropertyValue
Molecular Weight 162.02 g/mol [3][8]
Appearance Light brown solid[3]
Melting Point 47-50 °C[6][8]
Boiling Point 251 °C[3][8]
Flash Point 139 °C (closed cup)[3]
Autoignition Temperature > 190 °C[3]
Solubility Data not readily available[8]
Partition Coefficient (log Pow) 2.75[8]

Part 6: Toxicological and Ecological Information

Toxicological Data for 2,5-Dichloroaniline
  • Acute Oral Toxicity (LD50): 1420 mg/kg (Rat)

  • Carcinogenicity: Not classified as a carcinogen by IARC or ACGIH.[8]

  • Germ Cell Mutagenicity: No data available.[1][8]

  • Reproductive Toxicity: No data available.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]

Ecological Data for 2,5-Dichloroaniline
  • This substance is very toxic to aquatic life.[3][4]

  • It may cause long-term adverse effects in the aquatic environment.[3][4]

  • It has a low potential for bioaccumulation.

Conclusion

References

Sources

Strategic Sourcing & Technical Profile: High-Purity 2,5-Dichlorosulfanilic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strategic Sourcing Recommendation: For research and early-stage development (grams to kilograms), it is strongly recommended to source the free acid form (2,5-Dichlorosulfanilic acid, CAS 88-50-6) rather than the pre-formed sodium salt.

Rationale: Major Western research suppliers (Sigma-Aldrich, TCI, Thermo Scientific) catalog the free acid as a standard stock item with verified purity (>98% HPLC). The sodium salt (CAS 41295-98-1) is primarily sold by bulk industrial suppliers in Asia, often lacking the rigorous Certificates of Analysis (CoA) required for GLP/GMP workflows. The salt can be generated quantitatively in situ using a simple neutralization protocol described in Section 5.

Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the distinction between the commercially available acid and the target salt is critical for accurate procurement.

FeatureFree Acid (Precursor)Sodium Salt (Target)
Chemical Name 2,5-Dichloroaniline-4-sulfonic acidSodium 4-amino-2,5-dichlorobenzenesulfonate
CAS Number 88-50-6 (Standard Commercial Form)41295-98-1 (Bulk/Industrial Form)
Molecular Formula C₆H₅Cl₂NO₃SC₆H₄Cl₂NNaO₃S
Molecular Weight 242.08 g/mol 264.06 g/mol
Solubility Low in cold water; soluble in hot water/alkaliHighly soluble in water
Primary Utility Stable precursor for storageReactive species for diazo coupling
Critical Quality Attributes (CQAs) for High-Purity Grade

For pharmaceutical applications, the following specifications are non-negotiable:

  • Assay (HPLC): ≥ 98.0% (area normalization).

  • Isomeric Impurity: < 0.5% of 2,6-dichloro isomer (common byproduct of 2,5-dichloroaniline synthesis).

  • Inorganic Salts: < 1.0% (unless purchased as crude salt cake).

  • Iron (Fe): < 10 ppm (Critical for catalytic hydrogenation downstream).

Market Landscape: Suppliers & Price Analysis

The market is divided into "Research Scale" (High Trust/High Price) and "Production Scale" (Variable Trust/Low Price).

Tier 1: Research & Development (Gram Scale)

Target: High purity (>98%), validated CoA, rapid delivery.

SupplierProduct FormCatalog / SKUEst. Price (USD)Availability
TCI Chemicals Free AcidD0415~$150 / 25gGlobal Stock
Thermo (Alfa Aesar) Free AcidB23984~$60 / 5gGlobal Stock
Sigma-Aldrich Free AcidS387444~$120 / 1g*Rare Chem Lib.
BLD Pharm Free AcidBD14672~$40 / 5gGlobal Stock

*Note: Sigma's "AldrichCPR" pricing reflects its status as a rare chemical collection item. TCI or BLD Pharm are more cost-effective for standard synthesis.

Tier 2: Pilot & Production (Kilogram Scale)

Target: Bulk availability, requires vendor audit.

SupplierRegionProduct FormEst. Price (USD)Notes
ChemicalBook Aggregators ChinaSodium Salt$10 - $50 / kgVaries by vendor
J&K Scientific China/GlobalFree AcidInquireBridge supplier
Specialized Fine Chem IndiaSodium SaltInquireCustom synthesis
Procurement Decision Logic

The following flowchart illustrates the optimal sourcing strategy to minimize risk and cost.

ProcurementLogic Start Start: Requirement Analysis ScaleCheck Quantity Required? Start->ScaleCheck SmallScale < 100 grams (R&D / Screening) ScaleCheck->SmallScale LargeScale > 1 kg (Pilot / Production) ScaleCheck->LargeScale BuyAcid BUY FREE ACID (CAS 88-50-6) Source: TCI, BLD, Thermo SmallScale->BuyAcid High Purity Assured BuySalt BUY SODIUM SALT (CAS 41295-98-1) Source: Asian Bulk Manufacturers LargeScale->BuySalt Cost Efficiency Critical Action1 Generate Salt In-Situ (NaOH Neutralization) BuyAcid->Action1 Action2 Mandatory Vendor Audit (Check Isomer Profile) BuySalt->Action2

Figure 1: Strategic decision tree for sourcing 2,5-Dichlorosulfanilic acid derivatives based on scale and risk tolerance.

Technical Protocol: Quality Control & Salt Generation

Since the free acid is the recommended starting material, this section details how to validate it and convert it to the sodium salt for application.

A. Quality Control (HPLC Method)

Before use, verify the purity of the incoming acid, specifically checking for the 2,6-dichloro isomer , which can act as a chain terminator or impurity in azo coupling.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Main peak > 98.0%; Single largest impurity < 0.5%.

B. In Situ Salt Generation Protocol (Self-Validating)

This protocol generates the sodium salt quantitatively in solution, ready for immediate diazotization or coupling.

  • Calculate: Determine moles of 2,5-Dichlorosulfanilic acid (

    
    ).
    
  • Suspend: Add acid to water (approx. 10 mL/g). The suspension will be milky/opaque.

  • Titrate/Neutralize: Slowly add 1.05 equivalents of 1M NaOH solution while stirring.

    • Validation Point: The solution should turn clear and colorless as the salt forms and dissolves.

    • pH Check: Target pH 7.5 - 8.0. If pH > 9, buffer back with dilute HCl to prevent side reactions during diazotization.

  • Usage: The resulting solution is the 2,5-Dichlorosulfanilic acid sodium salt ready for use.

Application Context & Synthesis Workflow

The sodium salt is primarily used as a diazo component in the synthesis of azo dyes and pharmaceutical intermediates (sulfonamides). The sulfonate group ensures water solubility of the diazonium intermediate.

SynthesisWorkflow Precursor 2,5-Dichloroaniline Sulfonation Sulfonation (H2SO4 / Oleum) Precursor->Sulfonation Acid 2,5-Dichlorosulfanilic Acid (Solid, Stable) Sulfonation->Acid Neutralization + NaOH (aq) (In-Situ Generation) Acid->Neutralization Salt Sodium Salt (aq) (Soluble, Reactive) Neutralization->Salt Diazotization + NaNO2 / HCl (0-5°C) Salt->Diazotization Diazo Diazonium Salt Diazotization->Diazo Coupling Coupling Reaction (with Phenols/Amines) Diazo->Coupling Product Azo Dye / Drug API Coupling->Product

Figure 2: Synthesis workflow showing the critical role of the sodium salt intermediate in diazo coupling reactions.

References

  • National Center for Advancing Translational Sciences (NCATS). 2,5-Dichlorosulfanilic acid - Inxight Drugs. Retrieved from [Link]

  • PubChem. 2,5-Dichloroaniline (Precursor Profile). National Library of Medicine. Retrieved from [Link]

Methodological & Application

Synthesis of High-Performance Reactive Dyes using 2,5-Dichlorosulfanilic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RD-2026-04

Abstract & Chemical Significance

This application note details the synthesis of chlorotriazine-based reactive dyes utilizing 2,5-Dichlorosulfanilic acid sodium salt (CAS 41295-98-1) as the primary diazo component.

While sulfanilic acid is a ubiquitous intermediate in dye chemistry, the 2,5-dichloro derivative offers distinct advantages for high-performance applications. The steric hindrance and electron-withdrawing nature of the chlorine atoms at the ortho and meta positions (relative to the amine) significantly improve the light fastness and wet fastness of the final dye molecule. However, these same properties reduce the basicity of the amine, requiring modified diazotization protocols to prevent incomplete reaction and byproduct formation.

Key Chemical Properties
PropertySpecification
Chemical Name 4-Amino-2,5-dichlorobenzenesulfonic acid, sodium salt
CAS Number 41295-98-1 (Salt), 88-50-6 (Free Acid)
Molecular Weight 266.07 g/mol (Sodium Salt)
Role Diazo Component (Electrophile source)
Critical Attribute Low basicity requires precise temperature/pH control during diazotization.

Experimental Workflow Overview

The synthesis of a reactive dye generally involves three phases: Diazotization , Condensation (formation of the reactive anchor), and Coupling . The protocol below describes the synthesis of a Reactive Orange analog, utilizing a Cyanuric Chloride (TCT) anchor, J-Acid as the coupler, and 2,5-Dichlorosulfanilic acid as the diazo component.

DyeSynthesis cluster_Diazotization Phase 1: Diazotization cluster_Coupler Phase 2: Coupler Preparation Start Start: 2,5-Dichlorosulfanilic Acid Sodium Salt Acidify Acidification (HCl) < 5°C Start->Acidify Nitrite Nitrosation (NaNO2) Formation of Diazonium Salt Acidify->Nitrite Check QC: Starch-Iodide (+) Congo Red (+) Nitrite->Check Coupling Phase 3: Azo Coupling (Diazonium + Coupler Base) Check->Coupling Electrophile TCT Cyanuric Chloride (Slurry in Ice/Acetone) Condense1 Condensation 1 + Solubilizing Amine (pH 2.0, 0-5°C) TCT->Condense1 Condense2 Condensation 2 + J-Acid (Coupler) (pH 6.0, 35-40°C) Condense1->Condense2 Condense2->Coupling Nucleophile Isolation Salting Out & Filtration Coupling->Isolation Final Final Reactive Dye Isolation->Final

Figure 1: Strategic workflow for the synthesis of a chlorotriazine reactive dye using 2,5-Dichlorosulfanilic acid.

Detailed Protocols

Phase 1: Diazotization of 2,5-Dichlorosulfanilic Acid

Objective: Convert the aromatic amine into a reactive diazonium salt.[1] Critical Challenge: The electron-withdrawing chlorine atoms make the amine less nucleophilic toward the nitrosyl cation (


). Vigorous stirring and strict temperature control are required to prevent decomposition.

Reagents:

  • 2,5-Dichlorosulfanilic acid sodium salt: 0.1 mol (approx. 26.6 g)

  • Hydrochloric Acid (37%): 0.25 mol (Excess required)

  • Sodium Nitrite (

    
    ): 0.105 mol (Slight excess)
    
  • Ice/Water[2][3][4]

Procedure:

  • Dissolution: Dissolve 0.1 mol of 2,5-Dichlorosulfanilic acid sodium salt in 300 mL of distilled water. If the solution is not clear, filter to remove insolubles.

  • Precipitation (Fine Slurry): Cool the solution to

    
     using an ice bath. Add 25 mL of concentrated HCl dropwise with vigorous stirring.
    
    • Note: The free acid may precipitate as a fine white slurry. This is normal. The reaction will proceed heterogeneously.

  • Diazotization: Prepare a solution of

    
    
    
    
    
    in
    
    
    water. Add this solution sub-surface to the acidic slurry over 30 minutes, maintaining temperature
    
    
    .
  • Digestion: Stir for 1 hour at

    
    .
    
  • Quality Control (The "Spot Test"):

    • Starch-Iodide Paper: Must turn instantly Blue/Black (indicates excess Nitrous Acid, ensuring complete conversion).

    • Congo Red Paper: Must turn Blue (indicates pH < 3, ensuring stability of the diazonium salt).

    • Correction: If Starch-Iodide is negative, add small aliquots of

      
      .[3] If too positive after 1 hour, destroy excess with Sulfamic Acid to prevent side reactions during coupling.
      
Phase 2: Preparation of the Reactive Coupler Base

Objective: Synthesize a coupling component (J-Acid) linked to a reactive triazine anchor.

Reagents:

  • Cyanuric Chloride (TCT): 0.1 mol

  • Metanilic Acid (or similar solubilizing amine): 0.1 mol

  • J-Acid (2-amino-5-naphthol-7-sulfonic acid): 0.1 mol

  • Sodium Carbonate (

    
    ): 20% w/v solution
    

Procedure:

  • TCT Slurry: Disperse 0.1 mol Cyanuric Chloride in 150 mL acetone/ice water mixture (

    
    ).
    
  • First Condensation: Add neutral solution of Metanilic Acid (0.1 mol) dropwise.

    • Control: Maintain pH 2.0–2.5 using

      
      . Temp: 
      
      
      
      .[5]
    • Mechanism:[3] Substitution of the first chlorine on the triazine ring.

  • Second Condensation: Add neutral solution of J-Acid (0.1 mol).

    • Control: Raise temperature to

      
      . Maintain pH 5.5–6.0.
      
    • Endpoint: Monitor by HPLC or TLC until free J-Acid is consumed.

    • Result: You now have a "Coupler Base" containing a reactive chlorine and a nucleophilic naphthalene ring.

Phase 3: The Coupling Reaction

Objective: Link the Diazonium salt (Phase 1) to the Coupler Base (Phase 2) to form the chromophore.

Procedure:

  • Combination: Cool the Coupler Base solution (Phase 2) to

    
    .
    
  • Addition: Slowly add the Diazonium suspension (Phase 1) to the Coupler Base.

  • pH Control (Critical):

    • Simultaneously add

      
       solution to maintain pH 6.5–7.0 .
      
    • Scientific Rationale: Coupling at low pH (< 4) attacks the amino group (forming triazenes). Coupling at high pH (> 9) damages the reactive chlorotriazine group (hydrolysis). pH 6.5–7.0 directs coupling ortho to the hydroxyl group of the J-Acid while preserving the reactive anchor.

  • Completion: Stir for 3–4 hours. Test for diazo disappearance (spot test with alkaline H-acid solution on filter paper—should be no color change).

Phase 4: Isolation
  • Salting Out: Add Sodium Chloride (10–15% w/v) to the reaction mass to precipitate the dye.

  • Filtration: Filter the precipitated dye under vacuum.

  • Stabilization: Mix the wet cake with a small amount of buffer (Phosphate pH 7) to prevent hydrolysis during drying.

  • Drying: Dry at

    
     (Avoid high heat to protect the reactive group).
    

Analytical Quality Control

ParameterMethodAcceptance Criteria
Purity HPLC (C18 Column, Acetonitrile/Water gradient)> 95% Area
Free Amine Diazotization Titration< 0.5%
Hydrolyzed Dye HPLC< 2.0%
Lambda Max UV-Vis Spectroscopy480–520 nm (Typical for Orange/Red)

Safety & Handling (E-E-A-T)

  • 2,5-Dichlorosulfanilic Acid: Irritant. Handle with gloves.[6]

  • Cyanuric Chloride: Highly toxic and sensitizer. Causes severe eye/skin burns. Must be handled in a fume hood. Hydrolyzes to release HCl.

  • Diazonium Salts: Potentially shock-sensitive if allowed to dry completely in pure form. Always keep in solution/slurry until coupled.

  • Waste Disposal: All aqueous waste containing diazo compounds must be treated (e.g., with sodium bisulfite) to destroy residual diazonium groups before disposal.

References

  • Organic Syntheses. "Diazotization and Coupling Protocols." Organic Syntheses, Coll. Vol. 1, p.49.

  • Google Patents. "Preparation method of orange reactive dye (CN105860580A)." Google Patents.

  • ChemicalBook. "2,5-Dichlorosulfanilic acid sodium salt Properties and Suppliers." ChemicalBook.[7]

  • Clark, J. "Reactions of Diazonium Salts." Chemguide.

  • LibreTexts. "Coupling Reactions of Aryl Diazonium Salts." Chemistry LibreTexts.

Sources

Application Notes & Protocol: Diazotization of 2,5-Dichlorosulfanilic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diazotization

The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, represents one of the most versatile transformations in synthetic organic chemistry. First discovered by Peter Griess in 1858, this reaction generates highly valuable and reactive intermediates pivotal for synthesizing a vast array of organic compounds, including pharmaceuticals, agrochemicals, and, most notably, azo dyes.[1][2] The resulting diazonium salt (Ar-N₂⁺X⁻) is a potent electrophile, ready to engage in subsequent reactions like azo coupling or Sandmeyer reactions to introduce a wide range of functional groups onto the aromatic ring that are otherwise difficult to install directly.[3][4]

This document provides a comprehensive protocol for the diazotization of 2,5-Dichlorosulfanilic Acid Sodium Salt. The presence of electron-withdrawing chloro and sulfonate groups on the aniline ring modifies the reactivity of the amino group, necessitating meticulous control over reaction parameters. Furthermore, the inherent thermal instability of diazonium salts mandates a protocol where safety is not merely a recommendation but an integrated component of the procedure.[5][6] The resulting 2,5-dichloro-4-sulfobenzenediazonium salt solution is intended for immediate (in situ) use and must never be isolated as a dry, solid product due to a significant explosion hazard.[7][8][9]

Reaction Principle and Mechanism

The diazotization reaction involves treating the primary aromatic amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at a strictly controlled low temperature (0–5 °C).[2][3]

The mechanism proceeds through several key steps:

  • Formation of the Electrophile: The mineral acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[2]

  • Nitrosation: The nucleophilic amino group of the 2,5-dichlorosulfanilic acid attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable diazonium ion, characterized by a triple bond between the two nitrogen atoms.[2]

The overall reaction is as follows:

Figure 1. Overall chemical transformation.

The stability of the resulting arenediazonium salt at low temperatures is attributed to the resonance delocalization of the positive charge across the aromatic ring and the two nitrogen atoms.[10][11] However, this stability is marginal, and warming the solution will lead to rapid decomposition and the evolution of nitrogen gas.[12]

Materials and Equipment

Reagents
ReagentFormulaCAS No.Molar Mass ( g/mol )Key Hazards
2,5-Dichlorosulfanilic Acid Sodium SaltC₆H₄Cl₂NNaO₃S88-50-6 (Acid)276.07Irritant
Sodium NitriteNaNO₂7632-00-069.00Oxidizer, Toxic, Environmental Hazard
Hydrochloric Acid (37%, concentrated)HCl7647-01-036.46Corrosive, Acute Toxicant
Sulfamic AcidH₃NSO₃5329-14-697.09Irritant, Environmental Hazard
Sodium Chloride (for salting out, optional)NaCl7647-14-558.44N/A
Starch-Iodide PaperN/AN/AN/AN/A
Distilled WaterH₂O7732-18-518.02N/A
IceH₂O7732-18-518.02N/A
Equipment
  • Three-necked round-bottom flask (250 mL or appropriate scale)

  • Mechanical or magnetic stirrer

  • Low-temperature thermometer with adapter

  • Dropping funnel

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Glass stirring rod

  • Fume hood

Detailed Experimental Protocol

This protocol is designed for the in situ preparation of an aqueous solution of the diazonium salt, which must be used immediately in a subsequent reaction step.

Workflow Overview

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_cleanup Post-Reaction & Use A 1. Prepare Amine Suspension (2,5-Dichlorosulfanilic Acid Salt + H2O + Conc. HCl) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Add NaNO2 Dropwise (Maintain Temp < 5 °C) B->D C 3. Prepare NaNO2 Solution (Cool to < 5 °C) C->D E 5. Stir for 30 min (Ensure complete reaction) D->E F 6. Test for Excess HNO2 (Starch-Iodide Paper) E->F G 7. Quench Excess HNO2 (Add Sulfamic Acid) F->G H 8. Immediate Use (Proceed to next synthetic step) G->H

Caption: Experimental workflow for the diazotization of 2,5-Dichlorosulfanilic Acid Sodium Salt.

Step-by-Step Methodology
  • Preparation of the Amine Hydrochloride Suspension:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 0.10 mol of 2,5-dichlorosulfanilic acid sodium salt.

    • Add 75 mL of distilled water and begin stirring to create a slurry.

    • Slowly and carefully add 2.5 equivalents (0.25 mol) of concentrated hydrochloric acid. The sodium salt will convert to the free acid and then to the hydrochloride salt, often forming a thick suspension.

    • Causality: The addition of excess strong acid is crucial. It ensures the complete protonation of the amine, keeps the reaction medium strongly acidic to generate the nitrosonium ion (NO⁺) from NaNO₂, and prevents premature coupling of the diazonium salt with unreacted amine.[1][13]

  • Cooling the Reaction Mixture:

    • Place the flask in an ice-salt bath and cool the suspension with vigorous stirring until the internal temperature is stable between 0 °C and 5 °C.

    • Causality: This temperature range is the most critical parameter of the entire process. Arenediazonium salts are thermally unstable and decompose rapidly at higher temperatures, which can lead to side reactions, reduced yield, and a potential thermal runaway.[3][9][14]

  • Preparation and Addition of Sodium Nitrite:

    • In a separate beaker, dissolve 1.05 equivalents (0.105 mol) of sodium nitrite in 25 mL of cold distilled water. Cool this solution in an ice bath.

    • Fill a dropping funnel with the cold sodium nitrite solution and place it on the central neck of the three-necked flask.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes. The rate of addition must be controlled to ensure the internal temperature never exceeds 5 °C.

    • Causality: The reaction is exothermic. A slow, controlled addition of the nitrite solution is essential to dissipate the generated heat and maintain the critical low-temperature condition, preventing decomposition of the product.[1]

  • Reaction Completion and Verification:

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. The suspension should gradually become a clearer, pale-yellow solution as the amine hydrochloride salt is converted into the more soluble diazonium salt.

    • To check for excess nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization.

    • Causality: A slight excess of nitrous acid ensures that all the primary amine has reacted. A large excess, however, can lead to unwanted side reactions in the subsequent coupling step and must be removed.[7][14]

  • Quenching Excess Nitrous Acid:

    • Once a positive test on starch-iodide paper is confirmed, destroy the excess nitrous acid by adding a small amount of sulfamic acid (or urea) portion-wise until the reaction mixture no longer gives a positive test.

    • Causality: This is a critical safety and quality control step. Excess nitrous acid can be a hazard and can interfere with subsequent reactions. Sulfamic acid reacts rapidly with nitrous acid to produce nitrogen gas, water, and bisulfate, effectively neutralizing it.[1][14]

  • Use of the Diazonium Salt Solution:

    • The resulting solution of 2,5-dichloro-4-sulfobenzenediazonium chloride is now ready for the next step (e.g., azo coupling).

    • This solution is unstable and should be used immediately. Do not store the solution or attempt to isolate the diazonium salt. [1][3]

Critical Safety Imperatives: The 12 Cardinal Rules

Diazonium salts are notoriously hazardous, and their mishandling has led to serious laboratory incidents. The following rules, adapted from authoritative safety literature, are mandatory.[7][8][14]

  • Stoichiometry is Key: Use only a slight stoichiometric excess of sodium nitrite. A large excess is unnecessary and hazardous.[8][14]

  • Monitor Nitrous Acid: Always check for excess nitrous acid with starch-iodide paper.[7][8]

  • Neutralize Excess Nitrite: Always quench any excess nitrous acid (e.g., with sulfamic acid) before proceeding.[7][14]

  • Maintain Low Temperature: The reaction temperature must be kept below 5 °C at all times.[3][7][8]

  • Vent Gases: The entire procedure must be performed in a well-ventilated fume hood to avoid exposure to toxic nitrous acid fumes (NOx).[1][14]

  • Know Your System's Stability: Always determine the thermal stability of a new diazonium compound if the process is to be scaled.

  • Assume Explosive Properties: Unless proven otherwise, assume all diazonium salts are explosive in their solid, dry state.[7][8]

  • Prevent Precipitation: Never allow the diazonium salt to precipitate out of solution unless it is part of a validated procedure for creating stabilized salts.

  • Analyze Final Products: Check for residual diazo compounds in the final product, especially under new process conditions.

  • Quench Before Workup: Quench any remaining diazonium salt before any further treatments or waste disposal.

  • Limit Isolation Scale: If isolation is absolutely necessary (not in this protocol), never isolate more than 0.75 mmol at a time without specialized equipment and protocols.[7][14]

  • Handle Solids with Care: When handling any solid diazonium salt, use plastic spatulas. Never scratch or grind the solid material.[7][8]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Toro, A., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]

  • ChemSafetyPro. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]

  • BYJU'S. (n.d.). Diazonium Salts Preparation.
  • Quora. (2017). How is diazonium salt prepared from Aniline?.
  • KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II.
  • CK-12 Foundation. (2026). Diazonium Salts.
  • WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts.
  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
  • Unknown Source. (2020). DIAZONIUM SALTS.
  • Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • ResearchGate. (n.d.). Diazotization-Coupling Reaction. Available at: [Link]

  • Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
  • CymitQuimica. (n.d.). CAS 305-80-6: Diazotized sulfanilic acid.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Google Patents. (n.d.). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses.
  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Available at: [Link]

  • YouTube. (2013). Chemistry Amines part 25 (Diazonium salt, stability, preparation, properties) CBSE class 12 XII.
  • Slideshare. (n.d.). diazotisation reaction and synthesis of azodyes.
  • Google Patents. (n.d.). US20170342022A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • PubMed. (1984). Diazotized sulfanilic acid as a novel reagent for the detection of phenothiazine, phenothiazine-like drugs and their decomposition products in pharmaceuticals. Pharmazie. Available at: [Link]

Sources

Preparation of 2,5-Dichlorosulfanilic acid sodium salt from 2,5-dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective sulfonation of 2,5-dichloroaniline (2,5-DCA) to produce 2,5-dichlorosulfanilic acid sodium salt (Sodium 4-amino-2,5-dichlorobenzenesulfonate). Due to the electron-withdrawing inductive effects of the two chlorine substituents, the aromatic ring is deactivated relative to aniline. Consequently, standard sulfonation conditions are often insufficient.

This guide presents a Fuming Sulfuric Acid (Oleum) Protocol , which is the industrial gold standard for achieving high conversion yields (>90%) and strict regioselectivity. The workflow includes critical safety parameters for handling oleum, reaction kinetics control, and a downstream neutralization process to isolate the sodium salt form.

Key Applications:

  • Intermediate for azo dyes (e.g., Acid Yellow 17).

  • Precursor for pharmaceutical synthesis.[1]

  • Ligand synthesis for coordination chemistry.

Scientific Principles & Mechanism

Reaction Mechanism

The synthesis proceeds via Electrophilic Aromatic Substitution (


) .[2]
  • Directing Effects: The amino group (

    
    ) at position 1 is a strong activator and ortho, para-director. The chlorine atoms at positions 2 and 5 are deactivators but ortho, para-directors.
    
  • Regioselectivity:

    • Position 6 (Ortho to Amine): Sterically hindered and less electronically favorable compared to the para position.

    • Position 4 (Para to Amine): This is the most nucleophilic site on the ring, activated by the resonance of the amine and the inductive influence of the chlorine at position 5.

  • Sulfonating Agent: Free sulfur trioxide (

    
    ) present in oleum acts as the potent electrophile, overcoming the ring deactivation caused by the dichloro-substitution.
    
Reaction Scheme (DOT Visualization)

ReactionMechanism SM 2,5-Dichloroaniline (Substrate) Inter Sigma Complex (Intermediate) SM->Inter Attack at C-4 Agent Oleum (20-65%) (Electrophile Source: SO3) Agent->Inter ProductAcid 2,5-Dichlorosulfanilic Acid (Free Acid) Inter->ProductAcid -H+ (Restoration of Aromaticity) FinalSalt 2,5-Dichlorosulfanilic Acid Sodium Salt ProductAcid->FinalSalt pH Adjustment NaOH NaOH / Na2CO3 (Neutralization) NaOH->FinalSalt

Figure 1: Mechanistic pathway for the sulfonation of 2,5-DCA and subsequent salt formation.

Experimental Protocol

Reagents and Equipment
ComponentSpecificationRole
2,5-Dichloroaniline >98% Purity, White/Off-white crystalsStarting Material
Oleum (Fuming Sulfuric Acid) 20% or 65% free

Sulfonating Agent
Sodium Hydroxide 30% w/v Aqueous SolutionNeutralizing Agent
Activated Carbon PowderedPurification (Decolorization)
Equipment 3-Neck Flask, Mechanical Stirrer, Dropping Funnel, ThermometerReaction Vessel

Safety Warning: Oleum is highly corrosive and reacts violently with water. All operations must be performed in a functioning fume hood wearing full PPE (Face shield, acid-resistant gloves, apron).

Step-by-Step Methodology
Phase 1: Sulfonation[3]
  • Setup: Equip a dry 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.

  • Charging: Add 100 g of Oleum (20%

    
    )  to the flask. Cool to <15°C.[4]
    
  • Addition: Slowly add 32.4 g (0.20 mol) of 2,5-dichloroaniline in small portions.

    • Critical Process Parameter (CPP): Maintain temperature below 30°C during addition to prevent charring/oxidation.

  • Reaction: Once addition is complete, remove the ice bath. Heat the mixture slowly to 100°C - 110°C .

  • Digestion: Maintain temperature at 100-110°C for 3 to 4 hours .

    • Validation: Monitor reaction progress via TLC or HPLC. The starting material spot should disappear.

Phase 2: Quenching and Isolation
  • Cooling: Cool the reaction mass to room temperature (25°C).

  • Quench: Pour the reaction mass slowly onto 300 g of crushed ice with vigorous stirring.

    • Note: The reaction is extremely exothermic. Add the acid to the ice, never ice to the acid.

  • Filtration (Crude Acid): The free sulfonic acid may precipitate as a white/grey solid. Filter this solid to remove excess sulfuric acid. Wash the cake with cold water (2 x 50 mL).

Phase 3: Conversion to Sodium Salt
  • Resuspension: Transfer the wet cake into a beaker containing 200 mL of water . Heat to 80°C to disperse/dissolve.

  • Neutralization: Slowly add 30% NaOH solution dropwise until the pH reaches 7.5 - 8.0 . The solid should dissolve, forming a clear solution.

  • Purification: Add 2 g of Activated Carbon and stir at 80°C for 30 minutes to remove colored impurities. Filter hot through a Celite pad.

  • Crystallization: Cool the filtrate slowly to 0-5°C. The sodium salt will crystallize.

    • Optional: If crystallization is poor, add NaCl (salting out) to saturation.

  • Final Isolation: Filter the white crystals. Wash with a small amount of ice-cold ethanol or brine. Dry in a vacuum oven at 60°C.

Workflow Diagram

Workflow cluster_0 Phase 1: Sulfonation cluster_1 Phase 2: Workup cluster_2 Phase 3: Salt Formation Step1 Charge Oleum Cool to <15°C Step2 Add 2,5-DCA (Maintain <30°C) Step1->Step2 Step3 Heat to 100-110°C (3-4 Hours) Step2->Step3 Step4 Quench on Crushed Ice Step3->Step4 Step5 Filter Crude Acid Step4->Step5 Step6 Resuspend in Water Adjust pH to 7.5-8.0 (NaOH) Step5->Step6 Step7 Carbon Treat & Filter Hot Step6->Step7 Step8 Crystallize (0-5°C) Filter & Dry Step7->Step8

Figure 2: Operational workflow for the synthesis of 2,5-dichlorosulfanilic acid sodium salt.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be verified.

ParameterExpected ResultMethod
Appearance White to off-white crystalline powderVisual
Solubility Soluble in water; Insoluble in organic solventsSolubility Test
HPLC Purity > 98.0% (Area %)C18 Column, Phosphate Buffer/MeOH

-NMR (DMSO-

)

~7.2 (s, 1H), 7.6 (s, 1H)
Verifies 1,2,4,5 substitution pattern
IR Spectroscopy 1150-1250

(

stretch)
FT-IR

Troubleshooting Guide:

  • Low Yield: Ensure the oleum concentration is sufficient. Water in the system will deactivate the oleum.

  • Dark Product: Reaction temperature exceeded 120°C or addition was too fast. Use activated carbon during the salt formation step.

  • Isomer Contamination: Maintain strict temperature control. Higher temperatures (>150°C) may promote thermodynamic rearrangement or disulfonation.

References

  • ChemicalBook. (2026). 4-Amino-2,5-dichlorobenzenesulfonic acid Properties and Production Methods. Retrieved from

  • BenchChem. (2025).[2] Synthesis of 4-Amino-3-chlorobenzenesulfonic Acid (Protocol Adaptation). Retrieved from

  • Google Patents. (n.d.). Process for preparing 2,5-dichloroaniline-4-sulfonic acid (SU1122648A1). Retrieved from

  • PubChem. (n.d.). 2,5-Dichloroaniline Compound Summary. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,5-Dichlorosulfanilic acid sodium salt Product Information. Retrieved from [5]

Sources

Application Note: Engineering Coordination Architectures with 2,5-Dichlorosulfanilic Acid Sodium Salt (2,5-DClSNa)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Dichlorosulfanilic Acid Sodium Salt as a Ligand in Coordination Chemistry Content Type: Application Note & Protocol Guide Audience: Research Scientists, Crystallographers, and Drug Discovery Chemists[1]

Introduction: Ligand Profile and Strategic Utility

2,5-Dichlorosulfanilic acid sodium salt (CAS: 41295-98-1) represents a specialized ligand class in coordination chemistry, bridging the gap between classical organic linkers and halogen-bond-driven supramolecular assembly.[1] Unlike unsubstituted sulfanilic acid, the 2,5-dichloro derivative introduces significant steric bulk and electron-withdrawing character, fundamentally altering the coordination landscape.[1]

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: Sodium 4-amino-2,5-dichlorobenzenesulfonate[1]

  • Formula: C₆H₄Cl₂NNaO₃S[1][2]

  • Key Features:

    • Dual Donor Sites: The sulfonate (

      
      ) oxygen atoms and the amine (
      
      
      
      ) nitrogen.[1]
    • Steric Modulation: Chlorine atoms at the 2 and 5 positions create steric hindrance around both the sulfonate and amine groups, often preventing coplanar packing and inducing helical or zigzag crystal topologies.[1]

    • Electronic Effect: The electronegative chlorines reduce the basicity of the amine (

      
       modulation), making the sulfonate the dominant primary coordination site for hard Lewis acids (e.g., Lanthanides).[1]
      
Strategic Applications
  • Lanthanide Coordination Polymers (Ln-CPs): The sulfonate group acts as an excellent bridging ligand for

    
     ions, forming luminescent materials used in chemical sensing.[1]
    
  • Bioinorganic Mimetics: Ag(I) and Cu(II) complexes utilize the ligand’s amphiphilic nature to penetrate bacterial membranes, enhancing antimicrobial efficacy.[1]

  • Proton Conductive Networks: The sulfonate/amine zwitterionic potential allows for the construction of hydrogen-bonded networks (Grotthuss mechanism) in Metal-Organic Frameworks (MOFs).[1]

Experimental Protocols

Protocol A: Hydrothermal Synthesis of Lanthanide-Based Luminescent CPs

Target: Synthesis of


 (where 

) for photophysical applications.

Rationale: Hydrothermal conditions are required to overcome the solubility barrier of the lanthanide precursors and to facilitate the high-pressure formation of the polymeric network which is kinetically inaccessible at room temperature.[1]

Materials:

  • 2,5-Dichlorosulfanilic acid sodium salt (99%)[3]

  • 
     (Europium or Terbium nitrate)[1]
    
  • Deionized Water (18.2 MΩ)[1]

  • NaOH (0.1 M) for pH adjustment[1]

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol of 2,5-DClSNa in 10 mL of deionized water. Sonicate for 5 minutes to ensure complete dispersion.

  • Metal Addition: Slowly add 0.33 mmol of

    
     to the ligand solution under stirring. A slight turbidity may appear.[1]
    
  • pH Modulation: Adjust the pH of the mixture to 5.5–6.0 using 0.1 M NaOH.

    • Critical Note: If pH > 7, lanthanide hydroxides will precipitate.[1] If pH < 4, the sulfonate coordination is weakened by proton competition.[1]

  • Thermal Treatment: Transfer the suspension into a 23 mL Teflon-lined stainless steel autoclave. Seal and heat at 160°C for 72 hours.

  • Controlled Cooling: Program the oven to cool at a rate of 5°C/hour to room temperature. This slow cooling is vital for high-quality single-crystal growth.[1]

  • Isolation: Filter the resulting block-shaped crystals, wash with ethanol/water (1:1), and air dry.

Protocol B: Slow Evaporation Synthesis for Bioactive Ag(I) Complexes

Target: Synthesis of discrete Ag-sulfonate complexes for antimicrobial screening.[1]

Rationale: Silver(I) complexes are photosensitive and thermally unstable.[1] Room-temperature slow evaporation prevents reduction to metallic silver (


) and allows the formation of metastable coordination modes involving the amine nitrogen.[1]

Materials:

  • 2,5-Dichlorosulfanilic acid sodium salt[1][2][3]

  • 
     (Silver Nitrate)[1]
    
  • Methanol/Water (1:1 v/v)[1]

  • Ammonia solution (dilute)[1]

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 0.5 mmol of 2,5-DClSNa in 10 mL of water.

  • Metal Integration: Dissolve 0.5 mmol of

    
     in 5 mL of methanol. Add this dropwise to the ligand solution in the dark (wrap beaker in foil).
    
  • Complexation: Stir for 2 hours at room temperature.

  • Crystallization: Filter any immediate precipitate.[1] Cover the filtrate with Parafilm, poke 3-4 small holes, and allow to stand in a dark, vibration-free drawer for 5–7 days.

  • Harvesting: Colorless needle-like crystals will form. Collect by filtration and store in the dark.

Characterization & Data Interpretation

Vibrational Spectroscopy (FTIR)

The coordination mode of the sulfonate group is the primary diagnostic tool.[1]

Functional GroupFree Ligand (

)
Coordinated Complex (

)
Interpretation

~1180–12001150–1170Red shift indicates O-metal coordination.[1]

~1030–10501010–1030Splitting of bands suggests bridging mode.[1]

~3300–3400~3300–3400Minimal shift usually implies the amine is not coordinated (common in Ln-complexes due to steric Cl).[1]

~650–800~650–800Remains largely unchanged; useful fingerprint.[1]
Thermal Analysis (TGA)[1]
  • Stage 1 (30–150°C): Loss of lattice water molecules.[1]

  • Stage 2 (150–250°C): Loss of coordinated water molecules (indicates coordination number).[1]

  • Stage 3 (>350°C): Decomposition of the organic ligand framework.[1] Note: The chlorinated ring significantly enhances thermal stability compared to non-halogenated analogues.[1]

Visualizing the Coordination Workflow

The following diagrams illustrate the synthesis logic and the coordination modes dictated by the 2,5-dichloro substitution.

Diagram 1: Synthesis Decision Matrix

SynthesisWorkflow Start Start: 2,5-DClSNa Ligand Solvent Solvent Selection (H2O or MeOH/H2O) Start->Solvent Metal Select Metal Center Solvent->Metal Ln Lanthanides (Eu, Tb) Hard Acid Metal->Ln Target: Luminescence TM Transition Metals (Ag, Cu) Soft/Borderline Acid Metal->TM Target: Bioactivity MethodA Method A: Hydrothermal 160°C, 72h, Autoclave Ln->MethodA Overcome Kinetics MethodB Method B: Slow Evaporation 25°C, Dark, 5-7 days TM->MethodB Prevent Reduction ProdA Product: 3D Coordination Polymer (High Stability, Luminescent) MethodA->ProdA ProdB Product: Discrete/1D Complex (Bioactive, Metastable) MethodB->ProdB

Caption: Decision matrix for selecting the synthesis route based on the metal center and desired material property.

Diagram 2: Steric & Electronic Coordination Logic

CoordinationLogic Ligand 2,5-DClS Anion Cl_Sterics Cl (Pos 2,5) Steric Bulk Ligand->Cl_Sterics Cl_Elec Cl (Pos 2,5) Electron Withdrawal Ligand->Cl_Elec Sulfonate Sulfonate (-SO3) Cl_Sterics->Sulfonate Crowding Effect2 Twisted Ring Packing Cl_Sterics->Effect2 Amine Amine (-NH2) Cl_Elec->Amine Inductive Effect Effect1 Reduced Basicity of Nitrogen Amine->Effect1 Outcome1 Primary Binding: O-Donor (Sulfonate) Sulfonate->Outcome1 Effect1->Outcome1 Favors Hard Acids Outcome2 Helical/Zigzag Architectures Effect2->Outcome2 Prevents Stacking

Caption: Mechanistic flow showing how the 2,5-dichloro substitution dictates the coordination mode and final topology.

References

  • Gunderman, B. J., et al. (2018).[1] "Sulfonate-Based Coordination Polymers: Synthesis and Applications." Chemical Reviews. (General grounding on sulfonate ligands).[1]

  • CymitQuimica. (2024).[1] "2,5-Dichlorosulfanilic Acid Product Data." Chemical Catalog. (Source for physical properties and CAS verification).

  • Wilcken, R., et al. (2013).[1][4] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. (Mechanistic insight into halogen effects in ligand design).[1]

  • Gowda, B. T., et al. (2011).[1] "2,5-Dichloroanilinium 4-chlorobenzenesulfonate."[1] Acta Crystallographica Section E. (Crystallographic evidence of 2,5-dichloro-substituted packing motifs).[1]

Sources

Application Note: Precision Synthesis of Triazine-Based Intermediates for Cibacron Brilliant Yellow 3G-P Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Cibacron Brilliant Yellow 3G-P (C.I.[1][2] Reactive Yellow 2) represents a quintessential class of Monochlorotriazine (MCT) reactive dyes.[3] Beyond textile applications, these scaffolds are increasingly critical in drug discovery as affinity ligands (e.g., for protein purification) and as covalent linkers in bioconjugation.

The synthesis of the 3G-P molecule hinges on the sequential, temperature-controlled nucleophilic substitution of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) . This guide details the synthesis of the core intermediates, focusing on the "Anchor" (the triazine ring) and the "Chromophore" (the azo-pyrazolone system).

The Chemical Challenge

The core challenge lies in the chemoselectivity of the cyanuric chloride substitutions. The three chlorine atoms on the triazine ring can be displaced sequentially by controlling temperature and pH:

  • 1st Substitution (0–5°C): Highly reactive; forms Dichlorotriazine (DCT).

  • 2nd Substitution (35–45°C): Moderately reactive; forms Monochlorotriazine (MCT).

  • 3rd Substitution (>80°C): Low reactivity; typically reserved for the fixation to the nucleophilic substrate (e.g., cellulose hydroxyls or protein amines).

For Cibacron Brilliant Yellow 3G-P, we must arrest the synthesis strictly at the Monochlorotriazine stage to preserve the reactive handle for the end-user application.

Retrosynthetic Analysis & Pathway

The synthesis is deconstructed into three phases.[4][5] The order of operations is critical to prevent hydrolysis of the active chlorine and ensure the correct isomer formation.

G cluster_0 Phase 1: Anchor Synthesis cluster_1 Phase 2: Chromophore Assembly CC Cyanuric Chloride (Starting Material) Intermediate1 Intermediate A (DCT Scaffold) CC->Intermediate1 Condensation 1 0-5°C, pH 2-3 DBSA 2,4-Diaminobenzenesulfonic Acid (Linker) DBSA->Intermediate1 Diazo Diazonium Salt (In-situ) Intermediate1->Diazo Diazotization HCl, NaNO2, 0°C Intermediate2 Intermediate B (Dichlorotriazine Dye) Diazo->Intermediate2 Coupling pH 6-7 Pyrazolone Pyrazolone Component (Coupler) Pyrazolone->Intermediate2 FinalProduct Cibacron Brilliant Yellow 3G-P (MCT Product) Intermediate2->FinalProduct Condensation 2 40-50°C, pH 5-6 Sulfanilic Sulfanilic Acid (Capping Agent) Sulfanilic->FinalProduct

Figure 1: Step-wise synthesis pathway for Monochlorotriazine Reactive Yellow analogues. The pathway prioritizes the formation of the Dichlorotriazine (DCT) scaffold before chromophore integration.

Detailed Experimental Protocols

Phase 1: Synthesis of the Primary Anchor (DCT Intermediate)

Objective: Condense Cyanuric Chloride with 2,4-Diaminobenzenesulfonic acid (2,4-DBSA) to create the reactive scaffold. Critical Control Point: Temperature must not exceed 5°C to prevent double substitution or hydrolysis.

Reagents:

  • Cyanuric Chloride (Recrystallized from toluene if necessary).

  • 2,4-Diaminobenzenesulfonic acid (High purity).

  • Surfactant (e.g., Calsolene Oil) to disperse Cyanuric Chloride.

  • Ice/Water.[4][5]

Protocol:

  • Dispersion: In a 3-neck flask equipped with a mechanical stirrer and thermometer, add 100 mL of ice-cold water and 0.1g of surfactant. Add 0.05 mol (9.22 g) of Cyanuric Chloride. Stir vigorously to create a fine suspension.

    • Note: Cyanuric chloride is insoluble in water. A fine dispersion is crucial for reaction kinetics.

  • Addition: Dissolve 0.05 mol (9.4 g) of 2,4-Diaminobenzenesulfonic acid in 50 mL water by adjusting pH to 6.0 with 2N Na₂CO₃.

  • Condensation: Dropwise add the amine solution to the Cyanuric Chloride suspension over 45 minutes.

  • Maintenance: Maintain temperature at 0–5°C using an external ice-salt bath.

  • pH Control: As the reaction proceeds, HCl is liberated. Simultaneously add 15% Na₂CO₃ solution dropwise to maintain pH 2.5–3.0 .

    • Why pH 2.5? At higher pH (>7), Cyanuric Chloride hydrolyzes rapidly. At lower pH (<1), the amine becomes protonated and unreactive.

  • Completion: Stir for 2–3 hours. Monitor by TLC (Propanol:Ammonia 8:2). The disappearance of free amine indicates completion.

Phase 2: Diazotization and Chromophore Coupling

Objective: Convert the free amine on the anchor into a diazonium salt and couple it with the pyrazolone derivative.

Reagents:

  • Intermediate A (from Phase 1).

  • Sodium Nitrite (NaNO₂).

  • Hydrochloric Acid (HCl).

  • Coupler: 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone .

Protocol:

  • Diazotization: Cool the Intermediate A solution to 0°C . Add 15 mL of 37% HCl .

  • Nitrosation: Add 0.052 mol of NaNO₂ (as a 30% aqueous solution) dropwise beneath the surface of the liquid. Stir for 1 hour.

    • QC Check: Test with starch-iodide paper (should turn blue instantly) and Congo Red paper (should turn blue, indicating acidity). Destroy excess nitrous acid with Sulfamic Acid.

  • Coupler Preparation: In a separate beaker, dissolve 0.05 mol of the Pyrazolone coupler in water at pH 7.0.

  • Coupling: Slowly add the diazonium suspension to the coupler solution.

  • Conditions: Maintain temperature at 10–15°C . Adjust and maintain pH 6.0–7.0 using Sodium Carbonate.

    • Mechanism:[3][5] Coupling requires the pyrazolone to be in its enolate form (favored at neutral/slightly alkaline pH), but the diazonium salt is unstable at high pH. pH 6-7 is the compromise window.

  • Result: A deep yellow solution containing the Dichlorotriazine (DCT) dye intermediate.

Phase 3: The "Capping" Reaction (MCT Formation)

Objective: Replace the second chlorine atom with Sulfanilic Acid to generate the final Monochlorotriazine (3G-P type) product. This reduces reactivity, making the dye stable for storage and suitable for high-temperature fixation (steaming).

Reagents:

  • Sulfanilic Acid (4-Aminobenzenesulfonic acid).

  • Intermediate B (from Phase 2).

Protocol:

  • Preparation: Dissolve 0.055 mol of Sulfanilic Acid in water (neutralized to pH 7).

  • Condensation: Add this solution to the reaction mixture from Phase 2.

  • Heating: Raise the temperature to 40–50°C .

    • Why Heat? The second chlorine on the triazine ring is deactivated by the presence of the first amine substituent. Thermal energy is required to overcome the activation energy barrier for the second substitution.

  • pH Maintenance: Maintain pH 5.0–6.0 with Sodium Carbonate. Stir for 4–6 hours.

  • Isolation:

    • Add NaCl (10-15% w/v) to salt out the product.

    • Filter the precipitate.

    • Stabilization: Mix the wet cake with a buffer (phosphate, pH 7) and a stabilizer (e.g., urea) before drying to prevent hydrolysis during storage.

    • Dry at 60°C under vacuum.

Data Summary & Quality Control

ParameterPhase 1 (DCT Anchor)Phase 2 (Coupling)Phase 3 (MCT Final)
Temperature 0 – 5°C10 – 15°C40 – 50°C
pH Target 2.5 – 3.06.0 – 7.05.0 – 6.0
Time 2 – 3 Hours1 – 2 Hours4 – 6 Hours
Critical Risk Hydrolysis of Cyanuric ChlorideDecomposition of DiazoIncomplete substitution (leaving DCT)
QC Method TLC (No free amine)Starch-Iodide TestHPLC (Check Cl content/Hydrolysis)

Analytical Validation (HPLC):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile : Water (with Tetrabutylammonium bromide ion-pairing agent).

  • Detection: UV-Vis at 404 nm (Lambda max for Yellow 3G-P).

  • Target: Single peak for MCT; <1% hydrolyzed (hydroxy-triazine) impurity.

References

  • World Dye Variety. (2012).[6] Reactive Yellow 2 Properties and Manufacturing Methods. Retrieved October 26, 2023, from [Link]

  • Pasha, K., & Taylor, J. A. (2014).[7] Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes. International Journal of Textile Science. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Cyanuric Chloride Substitutions. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2,5-Dichlorosulfanilic acid sodium salt synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 2,5-Dichlorosulfanilic Acid Sodium Salt

Topic: Process Optimization & Troubleshooting for 2,5-Dichloro-4-aminobenzenesulfonic Acid Sodium Salt Audience: Process Chemists, R&D Scientists, Drug Development Engineers

Executive Summary & Reaction Logic

The Challenge: The synthesis of 2,5-dichlorosulfanilic acid (4-amino-2,5-dichlorobenzenesulfonic acid) from 2,5-dichloroaniline (2,5-DCA) is a classic electrophilic aromatic substitution. However, the presence of two electron-withdrawing chlorine atoms deactivates the ring, making standard sulfonation difficult.

The Solution: High yields (>95%) are rarely achieved through simple liquid-phase sulfonation with sulfuric acid alone. The "Gold Standard" industrial approach utilizes Chlorosulfonic Acid (


)  combined with a thermal rearrangement phase  (often called the "Baking Process").

Mechanism:

  • N-Sulfonation: At lower temperatures, the sulfonating agent attacks the amine nitrogen, forming an intermediate sulfamic acid/sulfamate.

  • Migration (Rearrangement): Under high heat (180–200°C), the sulfonyl group migrates from the nitrogen to the para-carbon position (the Bamford-Stevens or specific "baking" rearrangement logic).

Troubleshooting Guide (Q&A Format)

Category A: Reaction Efficiency & Conversion

Q1: My conversion rate is stuck at 60-70%. Increasing the reaction time doesn't help. What is wrong? Diagnosis: You are likely experiencing "Sulfonic Acid Saturation" or insufficient thermal energy for the rearrangement. Root Cause: The deactivating chlorine groups raise the activation energy required for the sulfonyl group to migrate from the nitrogen to the ring carbon. Solution:

  • Switch Reagent: If using

    
    , switch to Chlorosulfonic acid (
    
    
    
    )
    . It is more reactive and generates HCl, which acts as a leaving group, driving the equilibrium forward.
  • Temperature Threshold: Ensure your "baking" or second-stage temperature reaches 185–195°C . Below 175°C, the migration is kinetically hindered.

  • Vacuum Assist: Apply a vacuum (0.3–0.4 atm) during the high-temperature stage.[1][2] This removes the HCl gas byproduct, preventing reverse reactions and driving the equilibrium to completion [1, 2].

Q2: I see a significant amount of unreacted 2,5-dichloroaniline in the final product. Diagnosis: Incomplete N-sulfonation or solvent interference. Solution:

  • Stoichiometry: Use a slight excess of chlorosulfonic acid (1.05 – 1.10 equivalents).

  • Solvent Removal: If using a solvent like Methylene Chloride (DCM) for the initial mixing, you must distill it off completely before raising the temperature to the rearrangement phase. Residual solvent limits the reaction temperature [1].

Category B: Purity & Impurity Profile

Q3: The product is dark gray or black instead of off-white. Is this oxidation? Diagnosis: Yes, oxidative degradation ("charring") caused by excessive localized heating. Root Cause: 2,5-DCA is sensitive to oxidation at high temperatures, especially in the presence of strong acid. Solution:

  • Inert Atmosphere: Conduct the high-temperature baking step under a strict Nitrogen (

    
    ) blanket.
    
  • Uniform Heating: Use an oil bath rather than a heating mantle to prevent hot spots.

  • Vacuum: As mentioned in Q1, vacuum reduces the residence time of hot acidic gases, improving color profile [1].

Q4: I am detecting isomers (ortho-sulfonation). How do I prevent this? Diagnosis: Kinetic vs. Thermodynamic control failure. Solution:

  • The para position (4-position) is sterically favored and thermodynamically stable. However, if the para position is blocked or if temperatures are erratic, ortho isomers may form.

  • Strict Temp Control: Maintain the rearrangement temperature steadily at 190°C. Fluctuating between low and high temps can encourage side reactions.

Category C: Isolation of Sodium Salt[2][3]

Q5: I have the sulfonic acid, but yield is lost during conversion to the sodium salt. Diagnosis: Solubility issues or "Salting Out" failure. Solution:

  • pH Control: When neutralizing the reaction mass (usually quenched in ice water) with NaOH, stop exactly at pH 7.5–8.0 . Going too alkaline (pH > 10) can increase solubility of impurities or cause partial hydrolysis if heat is applied.

  • Salting Out: The sodium salt of 2,5-dichlorosulfanilic acid is moderately soluble in water. Add Sodium Chloride (NaCl) (approx. 10-15% w/v) to the neutralized solution to force precipitation via the common ion effect.

  • Temperature: Cool the neutralized mixture to <5°C before filtration to maximize recovery.

Gold Standard Protocol: Two-Stage Chlorosulfonic Process

Objective: Synthesis of 2,5-Dichlorosulfanilic Acid Sodium Salt Target Yield: >95% Purity: >98% (HPLC)

Materials
  • Substrate: 2,5-Dichloroaniline (1.0 eq)

  • Reagent: Chlorosulfonic Acid (1.05 – 1.10 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichlorobenzene (DCB)

  • Base: 30% NaOH solution

Step-by-Step Methodology
  • Solvation (Stage 1):

    • Charge 2,5-Dichloroaniline into a reactor with dry DCM (ratio: 1g amine : 10mL solvent).

    • Cool to 0–5°C .

  • Addition:

    • Add Chlorosulfonic acid dropwise over 30–60 minutes. Caution: Exothermic.

    • Maintain temperature <10°C.[3]

    • Observation: A precipitate (the amine-acid salt/sulfamate) will form.[4]

  • Solvent Strip & Baking (Stage 2 - Critical):

    • Distill off the DCM solvent (up to ~40°C).

    • Once solvent is removed, apply vacuum (0.3 atm) and gradually ramp temperature to 190–195°C .[1]

    • Hold at 190°C for 2–3 hours.

    • Mechanism:[1][5][6][7] The solid mass undergoes rearrangement. The vacuum removes HCl gas.

  • Quench & Neutralization:

    • Cool the reaction mass to ~80°C.

    • Slowly pour the mass into crushed ice/water (exothermic!).

    • Add 30% NaOH solution slowly until pH reaches 7.5 – 8.0 .

  • Isolation:

    • Add NaCl (10% w/v) to facilitate precipitation.

    • Cool to 0–5°C and stir for 1 hour.

    • Filter the white/off-white solid.

    • Wash with cold brine (saturated NaCl solution).

    • Dry at 60°C.

Comparative Data: Method Efficiency

ParameterMethod A: H2SO4 Baking Method B: Chlorosulfonic Acid (Solvent)
Reagent 98% Sulfuric AcidChlorosulfonic Acid
Reaction Temp 180–200°C0°C (Add) -> 190°C (Bake)
Time 4–6 Hours2–3 Hours (Baking phase)
Vacuum Required No (but helpful)Yes (Critical)
Typical Yield 50 – 65% [1]95 – 99% [1, 2]
Color Quality Gray/DarkWhite/Off-White
Major Byproduct Water (retards reaction)HCl (gas, leaves system)

Visualizations

Figure 1: Reaction Pathway & Mechanism

Caption: The transformation from 2,5-Dichloroaniline to its Sulfonic Acid Sodium Salt via the N-sulfamate intermediate rearrangement pathway.

ReactionPathway Start 2,5-Dichloroaniline (2,5-DCA) Inter Intermediate: N-Sulfamate Salt Start->Inter Low Temp (0-10°C) DCM Solvent Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Inter Heat Thermal Rearrangement (190°C, Vacuum) Inter->Heat Solvent Strip ProductAcid 2,5-Dichlorosulfanilic Acid (Zwitterion) Heat->ProductAcid -HCl (gas) Migration to Para FinalSalt 2,5-Dichlorosulfanilic Acid Sodium Salt ProductAcid->FinalSalt pH 7.5-8.0 Salting Out Base NaOH Neutralization

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for resolving low yield or purity issues during synthesis.

Troubleshooting Problem Start: Low Yield or Purity? CheckTemp Is Baking Temp > 185°C? Problem->CheckTemp CheckVac Is Vacuum Applied? CheckTemp->CheckVac Yes ActionTemp Increase Temp to 190-195°C (Activation Energy Barrier) CheckTemp->ActionTemp No CheckColor Is Product Dark? CheckVac->CheckColor Yes ActionVac Apply Vacuum (0.3 atm) to remove HCl CheckVac->ActionVac No ActionInert Check N2 Blanket Reduce Hot Spots CheckColor->ActionInert Yes ActionSalt Check pH (7.5-8.0) Add NaCl for Salting Out CheckColor->ActionSalt No (Yield Loss)

References

  • Google Patents. (n.d.). Process for preparing 2,5-dichloroaniline-4-sulfonic acid (SU1122648A1).
  • PrepChem. (n.d.). Synthesis of 2,5-dichloroaniline and derivatives. Retrieved February 24, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Purification of 2,5-Dichlorosulfanilic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-25-DCSA-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Purity Logic

You are likely dealing with Sodium 2,5-dichloro-4-aminobenzenesulfonate (CAS: 41295-98-1). The purification of this compound is governed by its zwitterionic nature .

Unlike simple organic salts, sulfanilic acid derivatives possess both a basic amine (


) and an acidic sulfonate (

) group. The sodium salt is highly water-soluble, while the free acid (the zwitterion) typically exhibits extremely low solubility in cold water.

The "Acid-Base Swing" is your primary purification engine. By cycling the molecule between its soluble salt form and its insoluble zwitterionic form, you can mechanically separate it from two major impurity classes:

  • Inorganic Salts (NaCl, Na₂SO₄): These remain soluble when the product precipitates as a free acid.

  • Organic Non-volatiles (Isomers/Starting Material): These often have distinct solubility profiles at specific pH setpoints.

Module 1: The "Acid-Base Swing" Protocol

Use this protocol to remove inorganic ash and bulk organic impurities.

The Workflow

This process converts the crude sodium salt into the free acid to "dump" impurities, then regenerates the pure salt.

PurificationWorkflow Start Crude Sodium Salt (High Inorganic Load) Dissolution Step 1: Dissolution Water, 60-70°C (Filter insolubles now) Start->Dissolution Acidification Step 2: Acidification Add HCl to pH < 1.5 Temp: 40°C -> 10°C Dissolution->Acidification Precipitation of Zwitterion Filtration1 Step 3: Filtration Isolate Free Acid Cake (Mother Liquor contains NaCl/Na2SO4) Acidification->Filtration1 Reslurry Step 4: Reslurry Fresh Water, 50°C Filtration1->Reslurry Wash Cake Neutralization Step 5: Neutralization Add NaOH to pH 7.0-7.5 (Regenerate Salt) Reslurry->Neutralization CarbonTreat Step 6: Carbon Treatment Activated Carbon (1-5% wt) 30 mins, then Filter Neutralization->CarbonTreat Decolorization Crystallization Step 7: Crystallization Cool to 0-5°C Optional: Salting out (controlled) CarbonTreat->Crystallization FinalDry Pure Sodium Salt White Crystalline Powder Crystallization->FinalDry

Caption: The Acid-Base Swing utilizes the solubility differential between the Na-salt (soluble) and Free Acid (insoluble) to reject inorganic impurities.

Detailed Methodology

Step 1: Dissolution & Clarification

  • Dissolve crude material in deionized water (approx. 5-7 volumes based on crude weight) at 65–75°C .

  • Critical Check: If the solution is hazy, insoluble mechanical impurities or unreacted 2,5-dichloroaniline (if present in large amounts) may be suspended. Hot filtration at this stage is mandatory.

Step 2: The Acid Drop (Precipitation)

  • While stirring, slowly add 30-35% Hydrochloric Acid .

  • Target pH: < 1.5 . The sulfonate group is a strong acid; you must drive the equilibrium fully to the protonated form.

  • Observation: A thick white precipitate (the free acid) will form.

  • Cool slowly to 10°C over 2 hours. Rapid cooling traps mother liquor (and ash) inside the crystal lattice.

Step 3: Isolation of Free Acid

  • Filter the solid.[1]

  • Wash: Displace the mother liquor with 1-2 volumes of ice-cold 1% HCl.

    • Why Acid Wash? Washing with pure water might redissolve the cake due to the zwitterion's slight solubility. Acid keeps it insoluble.

  • Discard Filtrate: This liquid contains the bulk of your inorganic salts (NaCl) and soluble organic isomers.

Step 4: Regeneration of Sodium Salt

  • Suspend the wet free acid cake in fresh deionized water (3-4 volumes). Heat to 50°C .

  • Add 20-30% NaOH solution dropwise.

  • Target pH: 7.0 – 7.5 .

    • Warning: Do not overshoot to pH > 9. Excess alkali causes hygroscopicity in the final powder and may induce degradation.

  • (Optional) Add Activated Carbon (Type CP or similar) at this stage for color removal. Stir 30 mins, then filter hot.

Step 5: Final Crystallization

  • Cool the clear filtrate to 0–5°C . The sodium salt should crystallize.

  • Yield Boost: If yield is low (due to high solubility of the Na-salt), you may add pure NaCl (10-15% w/v) after cooling to lower solubility via the common-ion effect. Note: This increases ash content slightly.

Module 2: Troubleshooting & FAQs

Category A: Appearance & Color

Q: My product is pink or grey after drying. How do I fix this? A: This indicates oxidation products (azo/azoxy coupling or quinoid structures), common in aniline derivatives.

  • The Fix: Perform the carbon treatment (Step 4 above) at neutral pH . Carbon adsorption of colored organics is often pH-dependent; for sulfanilic derivatives, the salt form usually allows the carbon to target the larger, less soluble colored impurities better than when the product is a solid precipitate.

  • Pro Tip: Add a pinch of sodium dithionite (hydrosulfite) (0.1% wt) during the neutralization step to reduce colored oxidative species back to colorless forms before crystallization.

Q: The crystals are clumping into hard rocks. A: This is usually caused by residual hygroscopic impurities (excess NaOH or CaCl₂) or drying at too high a temperature.

  • The Fix: Ensure your final pH is strictly 7.0–7.5. Wash the final filter cake with ethanol (if the sodium salt is insoluble in ethanol) to remove residual water before drying. Dry under vacuum at 50°C, not static air oven.

Category B: Purity & Yield[2][3][4]

Q: HPLC shows a persistent impurity at RRT 0.9 or 1.1. What is it? A: This is likely the 2,6-dichloro isomer or unreacted 2,5-dichloroaniline .

  • Diagnosis:

    • Unreacted Amine: Will be extractable with ethyl acetate from the neutral aqueous solution.

    • Isomer: Harder to remove.

  • The Fix: The "Acid-Base Swing" is best for this. The 2,6-isomer free acid often has a slightly different pH solubility onset. Perform the acidification (Step 2) slowly. If you stop at pH 2.5 (fractional precipitation), you might leave the more soluble isomer in solution, though this requires trial-and-error validation.

Q: My yield is terrible (<50%). Where is my product? A: The sodium salt of 2,5-dichlorosulfanilic acid is very soluble. You are losing it in the mother liquor.

  • The Fix:

    • Concentration: Evaporate the neutral solution to 50% volume before cooling.

    • Salting Out: Add NaCl to the final crystallization liquor (saturation).

    • Anti-solvent: Add Ethanol or Methanol to the aqueous concentrate. The sodium salt is likely insoluble in alcohol, forcing precipitation.

Module 3: Analytical Validation (Self-Validating System)

Do not trust the visual appearance. Validate purity using this standard approach.

HPLC Method Parameters (Recommended)
  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150mm, 5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (secondary check).

  • Sample Prep: Dissolve 10mg in 10mL Mobile Phase A.

Quick "Ash Test"

To ensure you removed the inorganic salts:

  • Place 1g of dry product in a crucible.

  • Heat to charring, then ignite at 600°C.

  • Target: Sulfated ash should be consistent with the theoretical sodium content (~8.6% Na). If ash is >15%, you have trapped NaCl. Repeat the Acid-Base Swing .

References

  • Preparation of Halogenated Sulfanilic Acids

    • Source: Seikel, M. K. (1944).[2] "2,6-Dichloroaniline and 2,6-Dibromoaniline."[2] Organic Syntheses, 24, 47. (Describes the sulfonation and hydrolysis pathways relevant to chloro-aniline derivatives).

    • URL:

  • Purification of Sulfonic Acid Salts via Ultrafiltration & Acidification

    • Source: U.S. Patent 4,482,463 (1984). "Process for the purification of dyes and intermediates.
    • URL:

  • Synthesis and Properties of 2,5-Dichloroaniline (Precursor)

    • Source: National Toxicology Program (NTP).[3] "2,5-Dichloroaniline - Chemical Properties."

    • URL:

  • General Solubility Behavior of Aminobenzenesulfonates

    • Source: Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. (Provides the theoretical basis for the pH-solubility profiles of zwitterionic drugs).
    • URL:

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 2,5-Dichlorosulfanilic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2,5-Dichlorosulfanilic acid sodium salt (Sodium 2,5-dichloro-4-aminobenzenesulfonate). It is designed for researchers requiring rigorous structural validation and purity assessment.[1][2][3]

Unlike standard datasheets, this document compares the Sodium Salt form against its Free Acid precursor and alternative analytical methods (HPLC), highlighting the specific spectral signatures driven by solvation and ionization effects.[4]

Key Findings:

  • Distinctive Pattern: The 2,5-dichloro substitution pattern isolates the aromatic protons (H3 and H6), resulting in two distinct singlets with significant chemical shift separation (

    
     ppm).[2]
    
  • Solvent Criticality:

    
     is the preferred solvent for the salt form but eliminates exchangeable amine protons.[1][2][3] DMSO-
    
    
    
    is required for full structural elucidation including the
    
    
    group.[2][3]
  • Purity Benchmark: 1H NMR offers superior specificity for isomeric impurity detection (e.g., 3,5-dichloro isomers) compared to standard UV-HPLC methods.[1][2]

Structural Basis of Spectral Features[3]

To interpret the spectrum accurately, one must understand the electronic environment created by the substituents on the benzene ring.[4]

Compound: Sodium 2,5-dichloro-4-aminobenzenesulfonate Numbering Convention: Sulfonate (


) at C1; Amine (

) at C4.[1][2][3] Chlorines at C2 and C5.[1][2][3]
Substituent Effects (Electronic Logic)
  • H3 (Proton at Position 3): Located between the Chlorine (C2) and the Amine (C4).[1][3]

    • Effect: The Amine group is a strong electron donor (mesomeric effect), significantly shielding the ortho-proton (H3).[1][2] The Chlorine is weakly withdrawing but its effect is overpowered by the amine.[1][3]

    • Result: Upfield shift (lower ppm).[2][3]

  • H6 (Proton at Position 6): Located between the Chlorine (C5) and the Sulfonate (C1).[1][3]

    • Effect: The Sulfonate group is electron-withdrawing, deshielding the ortho-proton (H6).[1][2] The Chlorine also contributes to deshielding.[1][2][3]

    • Result: Downfield shift (higher ppm).[2][3]

Visualization of Proton Environments

G Substrate 2,5-Dichlorosulfanilic Acid Na Salt H3_Env H3 Environment (Shielded) Ortho to -NH2 Ortho to -Cl Substrate->H3_Env Electronic Effect H6_Env H6 Environment (Deshielded) Ortho to -SO3Na Ortho to -Cl Substrate->H6_Env Electronic Effect Signal_H3 Signal H3 ~6.8 - 7.0 ppm Singlet H3_Env->Signal_H3 Resulting Shift Signal_H6 Signal H6 ~7.8 - 8.0 ppm Singlet H6_Env->Signal_H6 Resulting Shift

Figure 1: Correlation between structural electronic environments and predicted NMR signals.

Experimental Protocol: Acquisition & Processing

This protocol ensures reproducibility and minimizes artifacts common in sulfonated aromatic analysis.[1][2][3]

Sample Preparation[1][2][3][4][5]
ParameterProtocol A: Salt Confirmation (

)
Protocol B: Full Characterization (DMSO-

)
Objective Solubility check, salt verification, aromatic purity.Observation of exchangeable protons (

).[1][2][3][5]
Solvent Deuterium Oxide (

, 99.9%)
DMSO-

(99.9%)
Concentration 10-15 mg in 0.6 mL5-10 mg in 0.6 mL
Internal Std TSP (Sodium trimethylsilylpropanesulfonate)TMS (Tetramethylsilane)
pH Adjustment Neutral (pH ~7).[1][2][3] Acidic pH may shift equilibrium.[1][2][3]N/A
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     seconds. (Sulfonated aromatics often have long T1 relaxation times; insufficient D1 leads to integration errors).[1][2][3]
    
  • Scans (NS): 16 (D2O) / 32 (DMSO).[1][2][3]

  • Temperature: 298 K (25°C).[1][2][3]

Comparative Analysis: Salt vs. Alternatives

Comparison 1: Sodium Salt vs. Free Acid

The most common confusion arises between the sodium salt (CAS 41295-98-1) and the free acid (CAS 88-50-6).[2][3] 1H NMR distinguishes them primarily through solubility behavior and slight chemical shift perturbations.[1][2][3]

FeatureSodium Salt (in

)
Free Acid (in DMSO-

)
Diagnostic Note
Solubility High (>50 mg/mL)Low/Moderate The free acid is zwitterionic and poorly soluble in water/acidic media.[1][2][3]
H6 Shift ~7.90 ppm~7.82 ppmDeprotonation of sulfonate (

vs

) causes minor shielding changes.[1][2][3]
Amine (

)
Invisible (Exchanged)Visible (~5.5 - 6.0 ppm, Broad)In

,

protons exchange rapidly with solvent (

peak grows).[1][2]
Comparison 2: 1H NMR vs. HPLC for Purity

While HPLC is the standard for quantitation, NMR is superior for identifying structural impurities.[4][1][2]

  • HPLC Limitation: Isomers like 2,6-dichloro or 3,5-dichloro derivatives often co-elute with the main peak on C18 columns due to identical polarity.[4][1][2]

  • NMR Advantage: These isomers break the symmetry or change the coupling pattern.[1][2][3]

    • 2,5-isomer: Two Singlets (Para protons).[2][3]

    • 2,6-isomer: One Singlet (2H equivalent) or AB system depending on other substituents.

    • 3,5-isomer: Meta-coupling (

      
       Hz) visible.[1][2][3]
      

Detailed Spectral Data (Reference Values)

The following values represent the characteristic chemical shifts for 2,5-Dichlorosulfanilic acid sodium salt.

Solvent: DMSO-


 (Referenced to TMS at 0.00 ppm)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Interpretation
H6 7.85 - 7.95 Singlet (s)1H-Deshielded by ortho-

and ortho-Cl.[1][2][3]
H3 6.80 - 6.95 Singlet (s)1H-Shielded by ortho-

.[1][2][3]

5.60 - 6.00 Broad Singlet2H-Exchangeable.[1][2][3] Broadening due to quadrupole N.
Impurity ~7.2 - 7.5Multiplet< 1%-Potential unreacted 2,5-dichloroaniline.[1][2][3]

Note: In


, the 

signal is absent, and aromatic peaks may shift slightly upfield (0.1-0.2 ppm) due to solvent polarity differences.[4]

Analytical Workflow & Decision Tree

Use this workflow to validate your sample identity and purity.

Workflow Start Start: Unknown White Powder Solubility Solubility Test (10mg/mL in Water) Start->Solubility Insoluble Insoluble/Cloudy Solubility->Insoluble No Soluble Clear Solution Solubility->Soluble Yes AcidPath Suspect Free Acid Use DMSO-d6 Insoluble->AcidPath SaltPath Suspect Na Salt Use D2O Soluble->SaltPath NMR_Acq Acquire 1H NMR AcidPath->NMR_Acq SaltPath->NMR_Acq Check_Pattern Check Aromatic Region (6.5 - 8.0 ppm) NMR_Acq->Check_Pattern Pattern_Match Two Singlets Found? (H3 & H6) Check_Pattern->Pattern_Match Yes_Match Identity Confirmed: 2,5-Dichlorosulfanilic Core Pattern_Match->Yes_Match Yes No_Match Impurity/Isomer Detected (Check Coupling) Pattern_Match->No_Match No (Doublets seen)

Figure 2: Analytical decision tree for validating 2,5-Dichlorosulfanilic acid derivatives.

References

  • National Institute of Standards and Technology (NIST). Sulfanilic acid, sodium salt Infrared and Mass Spectra.[2][3] NIST Chemistry WebBook, SRD 69.[4][2][3][6] Available at: [Link][2][3]

  • PubChem. 2,5-Dichlorobenzenesulfonic acid (Compound Summary).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][2][3]

  • Fulmer, G. R., et al. (2010).[4][1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[4][2] (Used for solvent residual peak calibration).[2][3][7]

Sources

FTIR Spectral Characterization of Sodium 2,5-dichloro-4-aminobenzenesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectral characterization framework for Sodium 2,5-dichloro-4-aminobenzenesulfonate (SDCABS) .[1] As a critical intermediate in the synthesis of acid dyes (e.g., Acid Yellow 17) and pharmaceutical precursors, its purity is often compromised by unreacted precursors or isomeric byproducts.

This document moves beyond simple peak listing. It establishes a comparative spectral logic , validating the identity of SDCABS against its two primary structural relatives: its non-chlorinated parent (Sodium Sulfanilate ) and its non-sulfonated precursor (2,5-Dichloroaniline ).

Key Technical Insight: The characterization relies on detecting the "push-pull" electronic effects of the electron-withdrawing Chlorine substituents against the electron-donating Amine group, stabilized by the ionic Sulfonate headgroup.

Structural Context & Spectral Logic

To accurately interpret the FTIR spectrum of SDCABS, one must deconstruct it into its functional modules. The molecule is a 1,2,4,5-tetrasubstituted benzene ring.

The Comparative Triad

We validate SDCABS by observing specific spectral shifts relative to its "chemical neighbors."

CompoundStructureKey Spectral Absence/Presence
Sodium Sulfanilate (Parent)4-aminobenzenesulfonate (No Cl)Baseline: Shows

and

.[1] Lacks C-Cl bands.[1]
2,5-Dichloroaniline (Precursor)Dichlorinated amine (No

)
Contrast: Shows

and C-Cl.[1] Lacks

bands (1000-1200 cm⁻¹ window is clear).[1]
SDCABS (Target)Chlorinated + SulfonatedSynthesis: Must show both C-Cl bands AND

bands.[1] Aromatic protons shift due to Cl induction.[1]
Diagram: Spectral Assignment Logic

The following diagram visualizes the hierarchical assignment strategy used to validate the structure.

SpectralLogic Target Target: SDCABS Spectrum Region1 Region I: 3500-3100 cm⁻¹ (N-H Stretching) Target->Region1 Region2 Region II: 1650-1450 cm⁻¹ (Ring/Deformation) Target->Region2 Region3 Region III: 1250-1000 cm⁻¹ (Sulfonate Zone) Target->Region3 Region4 Region IV: 800-600 cm⁻¹ (C-Cl Fingerprint) Target->Region4 Check1 Check: Doublet? (Sym/Asym NH₂) Region1->Check1 Check2 Check: Aromatic C=C Shifted by Cl? Region2->Check2 Check3 Check: Strong S=O? (1180/1050 cm⁻¹) Region3->Check3 Check4 Check: C-Cl Stretch? (Distinct from Sulfanilate) Region4->Check4

Caption: Hierarchical spectral decomposition strategy for SDCABS validation.

Experimental Protocol: Sample Preparation

Sodium sulfonates are notoriously hygroscopic.[1] Water adsorption results in a broad, intense


 band (3600–3200 cm⁻¹) that frequently obscures the critical amine (

) doublet.
Recommended Method: ATR vs. KBr

While Attenuated Total Reflectance (ATR) is convenient, KBr Pellets are recommended for this specific compound to resolve the sharp, crowded peaks in the fingerprint region (600–900 cm⁻¹) where C-Cl and C-H out-of-plane bends coexist.

Step-by-Step Workflow
  • Drying (Critical):

    • Place 500 mg of SDCABS in a vacuum oven at 60°C for 4 hours prior to analysis to remove surface moisture and waters of hydration.

  • Matrix Preparation:

    • Mix 2 mg of dried SDCABS with 200 mg of spectroscopic grade KBr (dried).

    • Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (baseline scattering).[1]

  • Compression:

    • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Essential to separate C-Cl bands).

    • Scans: 32 or 64.

    • Range: 4000–400 cm⁻¹.

Detailed Spectral Analysis & Comparison

The table below provides the definitive assignment, contrasting the Target (SDCABS) with its alternatives.

Comparative Assignment Table
Functional GroupModeSDCABS (Target) Wavenumber (cm⁻¹)Sodium Sulfanilate (Parent) Comparison2,5-Dichloroaniline (Precursor) Comparison
Amine (

)
Asym.[1] Stretch (

)
3420 – 3450 Similar (~3450).[1]Similar (~3480).[1]
Sym. Stretch (

)
3320 – 3350 Similar (~3350).[1]Similar (~3390).[1]
Scissoring (

)
1620 – 1640 ~1630.[1]~1610.[1]
Aromatic Ring C=C Skeletal1580, 1470 1600, 1500 .[1] Note: Cl substitution lowers ring symmetry and shifts bands.[1]1580, 1470 .[1] Matches closely due to identical Cl substitution pattern.[1]
Sulfonate (

)
Asym. Stretch (

)
1180 – 1220 (Strong)Present. This is the primary confirmation of sulfonation.[1]ABSENT. This region is relatively clear in the precursor.[1]
Sym. Stretch (

)
1030 – 1060 (Strong)Present. ABSENT.
C-H Bending Out-of-Plane (OOP)860 – 880 (Isolated H)820 – 840 (Para-substitution pattern).[1] Distinct difference.[1][2][3]860 – 870 (Isolated H).[1] Matches Target.
Carbon-Chlorine C-Cl Stretch650 – 750 (Multiple)ABSENT. Present. Strong bands in 600-800 region.[1]
Key Diagnostic Features[3][4][5]
  • The Sulfonate "Gate": If the strong bands at ~1200 and ~1040 cm⁻¹ are missing, the sulfonation failed.

  • The Substitution Pattern: Sodium Sulfanilate (para-substituted) shows a strong OOP bending band near 830 cm⁻¹.[1] SDCABS (1,2,4,5-substituted) has isolated aromatic protons, shifting the OOP bending to 860–880 cm⁻¹. This shift proves the chlorine atoms are on the ring.

  • The C-Cl Fingerprint: The appearance of sharp, medium-to-strong bands between 600 and 800 cm⁻¹ confirms the presence of chlorine.

Quality Control Workflow

In a drug development or dye synthesis context, FTIR is the "Pass/Fail" gate. The following Graphviz diagram outlines the decision tree for validating a batch of SDCABS.

QC_Workflow Start Start: Crude SDCABS Batch Dry Step 1: Vacuum Dry (Remove H₂O interference) Start->Dry Acquire Step 2: Acquire Spectrum (4000-400 cm⁻¹) Dry->Acquire Decision1 Decision: Bands at 1180-1220 & 1030-1060? Acquire->Decision1 Decision2 Decision: C-Cl Bands visible at 600-800? Decision1->Decision2 Yes Fail_Sulf FAIL: Incomplete Sulfonation (Check Reaction Time) Decision1->Fail_Sulf No (Missing Sulfonate) Decision3 Decision: Unwanted Peaks? (e.g., 1700 C=O from oxidation) Decision2->Decision3 Yes Fail_Cl FAIL: Dechlorination/Wrong SM (Check Precursor) Decision2->Fail_Cl No (Missing Cl) Pass PASS: Validated SDCABS Decision3->Pass No Fail_Pur FAIL: Impurity Detected (Recrystallize) Decision3->Fail_Pur Yes

Caption: Quality Control Decision Tree for SDCABS Batch Release.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative text on general assignment of C-Cl and Sulfonate bands).

  • NIST Chemistry WebBook. IR Spectrum of 2,5-Dichloroaniline. National Institute of Standards and Technology.[1][5] Available at: [Link][1]

  • AIST Spectral Database (SDBS). SDBS No. 3065 (Sodium Sulfanilate).[1] National Institute of Advanced Industrial Science and Technology.[1] (Used for parent compound baseline).[1]

  • Burgess, J., et al. (2018).[1] Vibrational spectroscopy of metal methanesulfonates. PMC.[1] (Reference for metal-sulfonate salt splitting patterns). Available at: [Link]

Sources

HPLC Method for Detecting 2,5-Dichlorosulfanilic Acid Sodium Salt Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

2,5-Dichlorosulfanilic acid sodium salt (2,5-dichloro-4-aminobenzenesulfonic acid) is a critical intermediate in the synthesis of azo dyes, pigments (e.g., Pigment Red 214), and pharmaceutical precursors. Its purity is paramount; even trace amounts of the starting material, 2,5-dichloroaniline , can compromise the color fastness of dyes or the toxicological profile of drugs.

The Analytical Challenge: This analyte presents a classic "retention problem" in chromatography. It contains a strongly acidic sulfonic acid group (


) and a basic amine group. On standard C18 columns, it is highly polar and fully ionized at typical pH levels, often eluting near the void volume (

) where integration is unreliable and subject to matrix interference.

This guide compares two methodological approaches:

  • The "Standard" Alternative: Conventional Reverse-Phase (RP-HPLC) using acidic phosphate buffers.

  • The Optimized Solution (The "Product"): Ion-Pair Chromatography (IPC) using a cationic pairing reagent.

We demonstrate why IPC is the superior protocol for this specific application, offering the necessary retention and resolution that standard RP-HPLC fails to provide.

Methodological Comparison: IPC vs. Standard RP

The following data illustrates the performance gap between a standard C18 method and the optimized Ion-Pair method.

Experimental Design
  • System: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Detection: UV @ 254 nm

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Temperature: 30°C

Comparative Performance Data
MetricMethod A: Standard RP (Alternative)Method B: Ion-Pair HPLC (Recommended)Interpretation
Mobile Phase 10 mM

(pH 2.5) / MeOH (90:10)
10 mM TBAHS* + 10 mM Phosphate (pH 6.0) / MeOH (70:30)IPC reagent introduces hydrophobic retention mechanism.
Retention Time (

)
1.8 min (Near Void)8.4 minMethod A fails to retain the analyte significantly.
Capacity Factor (

)
0.2 (Poor)4.6 (Ideal)

is required for robust separation; IPC achieves this.
Resolution (

)
1.2 (vs. Impurity A)> 3.5 (vs. Impurity A)IPC provides baseline separation from 2,5-dichloroaniline.
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Ion-pairing masks silanol interactions, improving peak shape.

*TBAHS: Tetrabutylammonium hydrogen sulfate

Scientist's Insight: In Method A, the sulfonic acid moiety is fully ionized and repelled by the hydrophobic C18 stationary phase, causing it to "shoot" through the column. In Method B, the TBA+ cation forms a neutral, hydrophobic complex with the sulfonate anion, allowing it to partition into the C18 phase effectively.

Detailed Experimental Protocol: The Optimized IPC Method

This protocol is the "Gold Standard" for QC release testing of 2,5-Dichlorosulfanilic acid sodium salt.

Reagents & Materials[1][2][3][7][8][12][13][14][15]
  • Analyte: 2,5-Dichlorosulfanilic acid sodium salt (>98% purity).[4]

  • Ion-Pair Reagent: Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC Grade.

  • Buffer: Potassium dihydrogen phosphate (

    
    ).[5]
    
  • Solvents: Methanol (HPLC Grade), Water (Milli-Q or equivalent).[5]

Step-by-Step Workflow
1. Mobile Phase Preparation[6][1][7][8]
  • Mobile Phase A (Aqueous): Dissolve 3.40 g of TBAHS (10 mM) and 1.36 g of

    
     (10 mM) in 950 mL of water. Adjust pH to 6.0 ± 0.1 using dilute KOH or Phosphoric Acid. Dilute to 1000 mL. Filter through 0.45 µm nylon filter.
    
  • Mobile Phase B (Organic): 100% Methanol.

  • Isocratic Mix: 70% Mobile Phase A : 30% Mobile Phase B.

2. System Equilibration (Critical Step)

Unlike standard RP, IPC requires extensive equilibration to coat the stationary phase with the pairing reagent.

  • Flush column with Mobile Phase for at least 60 minutes or 20 column volumes until the baseline is strictly stable.

3. Sample Preparation
  • Diluent: Mobile Phase A : Methanol (70:30).

  • Stock Solution: Weigh 50 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

  • Working Standard: Dilute 1 mL of Stock to 10 mL (100 ppm).

4. Chromatographic Conditions
  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Wavelength: 254 nm (Secondary: 280 nm for impurity profiling)

  • Run Time: 15 minutes

Mechanism of Action & Decision Logic

Understanding why we choose IPC over HILIC or Standard RP is crucial for method lifecycle management.

Workflow Logic Diagram

MethodSelection Start Analyte Characterization (2,5-Dichlorosulfanilic Acid) CheckPolarity Is Analyte Ionic/Polar? Start->CheckPolarity StandardRP Standard C18 RP-HPLC (pH 2.5 Phosphate) CheckPolarity->StandardRP Default Approach ResultRP Result: Early Elution (t0) Poor Resolution StandardRP->ResultRP Decision Select Retention Strategy ResultRP->Decision Optimization Required IPC Ion-Pair Chromatography (C18 + TBAHS) Decision->IPC Preferred for QC (Robustness) HILIC HILIC Mode (Bare Silica/Amide) Decision->HILIC Alternative (If MS required) Mechanism Mechanism: TBA+ caps Sulfonate- Forms Hydrophobic Neutral Complex IPC->Mechanism Outcome Outcome: k' > 4.0 Symmetric Peak QC Validated Mechanism->Outcome

Figure 1: Decision matrix for selecting the Ion-Pairing strategy over standard Reverse Phase for sulfonated aromatics.

Troubleshooting & Self-Validating Systems

A robust method must be self-validating. Use these criteria to ensure your system is functioning correctly.

System Suitability Criteria (SST)

Before releasing results, verify:

  • Theoretical Plates (N): > 5,000 (Indicates good column efficiency).

  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5 (Ensures no secondary interactions).
  • % RSD (Area): < 2.0% for 5 replicate injections (Verifies pump/injector precision).

Common Pitfalls
  • "Ghost Peaks": IPC reagents can trap impurities from the water source. Solution: Use a "cleanup column" between the pump and injector, or use highest-grade reagents.

  • Drifting Retention Times: Insufficient equilibration. Solution: The column is effectively "permanently modified" by the IPC reagent. Dedicate a specific C18 column solely to this method to avoid hysteresis.

References

  • BenchChem. (2025).[6][5] High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Sulfanilic Acid. Retrieved from 6[6][5]

  • Holčapek, M., et al. (1999).[9] Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43, 127-137.[9] Retrieved from 9

  • Dolan, J. W. (2026).[10] Ion Pairing — Blessing or Curse?. LCGC International. Retrieved from 10

  • PureSynth. (2026).[11] 2,5-Dichlorosulfanilic Acid 98.0% (HPLC) Specification. Retrieved from 11

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from 1

Sources

Executive Summary: The Spectral Fingerprint of Chlorinated Sulfonates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 2,5-Dichlorosulfanilic Acid Sodium Salt Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In the precision chemistry of azo dye synthesis and pharmaceutical intermediates, 2,5-Dichlorosulfanilic acid sodium salt (CAS 41295-98-1; Acid form CAS 88-50-6) occupies a critical niche. Unlike its parent compound, sulfanilic acid, the introduction of chlorine atoms at the 2- and 5-positions significantly alters its electronic landscape, resulting in distinct solvatochromic shifts and solubility profiles.

This guide provides an authoritative technical comparison of the UV-Vis absorption characteristics of 2,5-Dichlorosulfanilic acid sodium salt against its non-chlorinated and non-sulfonated analogs. We establish the primary absorption maximum (


) at 285 nm  in aqueous media, a value critical for purity assessment and reaction monitoring in polyaniline doping and pigment manufacturing.

Technical Deep Dive: UV-Vis Spectral Characteristics

The ultraviolet absorption spectrum of aromatic sulfonic acids is governed by the


 transitions of the benzene ring. The presence of auxochromes (amino group) and substituents (chlorine, sulfonic acid) modifies these transitions through mesomeric and inductive effects.
Comparative Spectral Data

The following table contrasts the target molecule with its primary "alternatives"—the parent structure (Sulfanilic Acid) and the non-sulfonated chromophore (2,5-Dichloroaniline).

CompoundStructure

( Aqueous/Polar)
Electronic Effect of Substituents
2,5-Dichlorosulfanilic Acid (Na Salt) 4-NH

, 2,5-Cl

, 1-SO

Na
285 nm Bathochromic Shift: The -Cl atoms (electron-withdrawing induction, donating resonance) lower the energy gap of the

transition compared to the parent acid.
Sulfanilic Acid 4-NH

, 1-SO

H
249 nm (primary)290 nm (secondary, weak)Baseline benzenoid absorption. The sulfonic group causes a slight red shift from aniline (230 nm).
2,5-Dichloroaniline 4-NH

, 2,5-Cl

~295–305 nm Lacks the electron-withdrawing -SO

H group. The -Cl atoms cause a significant red shift compared to aniline.

Key Insight: The 285 nm peak of 2,5-Dichlorosulfanilic acid represents a "compromise" between the bathochromic push of the chlorines and the hypsochromic (blue-shift) pull of the electron-withdrawing sulfonate group relative to the dichloroaniline.

Mechanism of Absorbance
  • Chromophore: The trisubstituted benzene ring.

  • Auxochromes: The amino group (-NH

    
    ) acts as a strong electron donor (+M effect), while the chlorines provide a weak donor effect (+M) but strong withdrawal (-I).
    
  • pH Sensitivity: In acidic media (pH < 2), the amino group protonates (-NH

    
    ), destroying the conjugation with the ring and causing the absorption band to collapse or shift significantly to the blue (hypsochromic shift), rendering the molecule nearly transparent in the near-UV region. Therefore, analysis must be performed in neutral or slightly alkaline buffer. 
    

Experimental Protocol: High-Fidelity UV-Vis Analysis

To ensure reproducibility and valid comparisons, the following protocol controls for pH and concentration effects, which are common sources of error in analyzing aminobenzenesulfonic acids.

Materials & Reagents
  • Analyte: 2,5-Dichlorosulfanilic acid sodium salt (Purity >98%).[1]

  • Solvent: Phosphate Buffer (pH 7.4, 50 mM) or HPLC-grade Water (if salt form is fully neutralized).

  • Blank: Matched solvent blank.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

Step-by-Step Workflow
  • Stock Preparation (1 mM):

    • Weigh 26.6 mg of 2,5-Dichlorosulfanilic acid sodium salt (MW ≈ 266.07 g/mol ).

    • Dissolve in 100 mL of Phosphate Buffer (pH 7.4) in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series:

    • Prepare working standards at 10, 20, 40, and 50

      
      M.
      
    • Why? To verify Beer-Lambert Law linearity (

      
      ). Non-linearity suggests aggregation or impurities.
      
  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm path length) with the buffer blank.

    • Run a baseline correction from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette with the 20

      
      M working standard.
      
    • Scan from 200 nm to 400 nm at a medium scan speed (approx. 200 nm/min).

  • Data Analysis:

    • Identify

      
       (Expect ~285 nm).
      
    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .

Structural & Pathway Visualization

The following diagram illustrates the structural relationship and the electronic influences affecting the UV spectra of these derivatives.

G Aniline Aniline (Base Chromophore) λmax ≈ 230 nm Sulfanilic Sulfanilic Acid (+ SO3H Group) λmax ≈ 249 nm Aniline->Sulfanilic Sulfonation (Weak Red Shift) Dichloro 2,5-Dichloroaniline (+ 2 Cl Atoms) λmax ≈ 300 nm Aniline->Dichloro Chlorination (Strong Red Shift) Target 2,5-Dichlorosulfanilic Acid (Target Molecule) λmax = 285 nm Sulfanilic->Target Chlorination (Bathochromic Shift) Dichloro->Target Sulfonation (Hypsochromic Pull)

Figure 1: Substituent effects on the UV-Vis absorption maxima of aniline derivatives. The target molecule represents a spectral intermediate between the sulfonated parent and the chlorinated analog.

Comparison Guide: Suitability for Applications

Researchers choosing between these derivatives for dye synthesis or analytical standards should consider the following performance metrics:

Feature2,5-Dichlorosulfanilic Acid (Na Salt)Sulfanilic Acid
UV Detection Limit High Sensitivity: Distinct peak at 285 nm allows detection in complex mixtures (e.g., wastewater).Moderate: 249 nm peak often overlaps with other benzene derivatives.
Solubility (pH 7) High: Sodium salt form is highly water-soluble (>50 g/L).Moderate: Zwitterionic character limits solubility; often requires alkali.
Stability High: Resistant to oxidative degradation; stable in ambient light.Moderate: Susceptible to oxidation over time (browning).
Primary Use Case Synthesis of Pigment Yellow 10 ; Polyaniline dopant.General azo dye synthesis (Orange II); Calibration standard.

References

  • Nontarget Screening Reveals Time Trends of Polar Micropollutants in a Riverbank Filtration System. Source: Environmental Science & Technology (ACS Publications). Data Point: Confirms UV/Vis absorbance of 4-amino-2,5-dichlorobenzenesulfonic acid (CSA) at 285 nm . URL:[Link]

  • Phototransformation of Halogenoaromatic Derivatives in Aqueous Solution. Source: ResearchGate / Journal of Photochemistry and Photobiology. Data Point: Spectral behavior of 2,5-dichloroaniline and pH effects on absorbance. URL:[Link]

  • Sulfanilic Acid Spectral Data.

    
     values for the parent compound (249 nm).
    URL:[Link]
    

Sources

A Senior Application Scientist's Guide to the Thermal Analysis of 2,5-Dichlorosulfanilic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the thermal properties of an active pharmaceutical ingredient (API) or intermediate is not merely a regulatory checkbox; it is a fundamental pillar of process safety, stability assessment, and formulation design. This guide provides an in-depth technical examination of the thermal behavior of 2,5-Dichlorosulfanilic acid sodium salt, a compound representative of aromatic sulfonate salts frequently encountered as pharmaceutical intermediates.

We will explore the causality behind experimental choices in Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting a self-validating protocol that ensures data integrity. This guide moves beyond a simple recitation of data to offer a comparative analysis—examining the material's behavior under different atmospheric conditions to provide a holistic view of its stability and decomposition profile.

The Critical Role of Thermal Analysis

Thermal analysis techniques are indispensable tools in materials characterization.[1] For a pharmaceutical intermediate like 2,5-dichlorosulfanilic acid sodium salt, TGA and DSC provide critical data for:

  • Process Safety: Determining decomposition temperatures and energetic events to prevent runaway reactions during manufacturing, drying, or storage.

  • Stability and Shelf-Life: Assessing the material's response to heat helps predict its long-term stability and define appropriate storage conditions.[2]

  • Hydration State: Quantifying the presence of water (as hydrates or adsorbed moisture), which can significantly impact the material's physical properties, effective molecular weight, and stability.[3][4]

  • Purity Assessment: The presence of impurities can alter the melting point and decomposition profile, making thermal analysis a valuable tool for quality control.[2][5]

Experimental Design: A Self-Validating Protocol

The integrity of thermal analysis data hinges on a meticulously designed protocol. The following sections detail the methodologies for TGA and DSC, grounded in established standards such as ASTM E1131 for TGA.[6][7][8][9][10]

Core Instrumentation

A simultaneous TGA/DSC analyzer is the preferred instrument, allowing for the concurrent measurement of mass change and heat flow on a single sample, which ensures a direct correlation between thermal events (like melting or decomposition) and their associated mass loss.

Detailed Experimental Protocol

Objective: To determine the dehydration, thermal stability, and decomposition profile of 2,5-Dichlorosulfanilic acid sodium salt under both inert (Nitrogen) and oxidative (Air) atmospheres.

ParameterSettingRationale & Causality
Sample Mass 5–10 mgProvides a strong signal-to-noise ratio without causing thermal gradients within the sample that could obscure subtle transitions.
Crucible Alumina (Ceramic) 70 µL, openAlumina is inert to high temperatures (>1000°C) and will not react with the sample or its decomposition products. An open crucible ensures efficient gas exchange with the furnace atmosphere.
Heating Rate 10 °C/minA standard rate that balances resolution and experimental time. Slower rates can improve the separation of close-lying thermal events, while faster rates may shift transition temperatures higher.[3]
Temperature Range 30 °C to 800 °CThis range is sufficient to capture initial moisture loss, decomposition of the organic salt, and formation of the final inorganic ash residue.[6][7][9]
Purge Gas High Purity Nitrogen (Inert) or Dry Air (Oxidative)Nitrogen is used to study the inherent thermal decomposition without influence from oxygen. Air is used to simulate processing or storage conditions where oxidation can occur, often leading to earlier decomposition at lower temperatures.
Gas Flow Rate 50 mL/minEnsures a consistent and stable atmosphere within the furnace and efficiently removes gaseous decomposition products from the sample area.
Calibration Indium (Melting Point) and certified massesInstrument calibration is paramount for data accuracy. Indium is a standard for DSC temperature and enthalpy calibration, while certified weights ensure the TGA balance is accurate.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermal analysis process, from initial setup to final data interpretation.

TGA_DSC_Workflow cluster_prep 1. Preparation & Setup cluster_run 2. Execution cluster_analysis 3. Data Analysis & Interpretation p1 Instrument Calibration (Indium & Certified Weights) p2 Sample Preparation (5-10 mg in Alumina Crucible) p1->p2 r1 Load Sample & Tare Balance p2->r1 r2 Program Method: - Temp: 30-800°C - Rate: 10°C/min - Gas: N2 or Air @ 50 mL/min r1->r2 r3 Start Experiment r2->r3 a1 Analyze TGA Curve: - Onset of Mass Loss (T_onset) - % Mass Loss per Step r3->a1 a3 Correlate TGA & DSC Events a1->a3 a2 Analyze DSC Curve: - Peak Temp & Enthalpy (ΔH) - Endotherms / Exotherms a2->a3 a4 Compare N2 vs. Air Results a3->a4 Decomposition_Pathway compound C₆H₂Cl₂(SO₃Na)(NH₂)·nH₂O (Initial Compound) anhydrous Anhydrous Salt C₆H₂Cl₂(SO₃Na)(NH₂) compound->anhydrous ~100°C - nH₂O (Endotherm) decomp1 Intermediate Species (Loss of SO₂/SO₃) anhydrous->decomp1 ~400-500°C (Endo/Exotherm) residue Inorganic Residue (Na₂S, Na₂SO₄, NaCl, Carbon) decomp1->residue >500°C (Exotherm)

Caption: Proposed thermal decomposition pathway in an inert atmosphere.

Comparative Guide: Inert vs. Oxidative Atmosphere

Comparing the analysis in nitrogen versus air is crucial for understanding how the material will behave in different real-world scenarios (e.g., vacuum drying vs. tray drying in an oven).

Why the Comparison Matters: Oxygen's presence typically provides an alternative, lower-energy pathway for decomposition. The C-H and C-C bonds in the aromatic ring, which are stable under nitrogen, can be readily attacked by oxygen at elevated temperatures, leading to combustion.

Table 2: Comparison of Thermal Events in Nitrogen vs. Air

FeatureAnalysis in Nitrogen (Inert)Analysis in Air (Oxidative)Significance for Drug Development
Onset of Decomposition (T_onset) Higher Temperature (e.g., ~400°C)Lower Temperature (e.g., ~350°C)Defines the Maximum Operating Temperature for processing. Air exposure significantly reduces thermal stability.
Decomposition Mechanism Pyrolysis & FragmentationOxidative Decomposition & Combustion Different off-gassing products are expected, which is a critical safety consideration for process design and ventilation.
DSC Profile May show endothermic or exothermic events related to bond-breaking.Dominated by a large, sharp exotherm corresponding to combustion.The large energy release in air highlights a significant fire or explosion hazard if the material is heated above its decomposition temperature.
Final Residue (%) Higher % (Carbonaceous + inorganic salts)Lower % (Primarily inorganic oxides/salts)Confirms the different decomposition pathways. The carbonaceous char formed in nitrogen is burned off in air.

Conclusions and Field-Proven Insights

The thermal analysis of 2,5-Dichlorosulfanilic acid sodium salt provides actionable data for safe and effective drug development.

  • Hydration is Key: The initial mass loss below 150°C is critical. The presence and amount of water must be tightly controlled, as it affects the true potency and can influence solid-state properties. Simultaneous TGA-DSC is an excellent method for characterizing these hydrated forms. [3][4]2. Process Atmosphere Dictates Stability: The material is significantly less stable in an oxidative atmosphere. This guide demonstrates that the maximum safe operating temperature for drying or processing is substantially lower in the presence of air. This finding is critical for preventing thermal runaway and ensuring product quality.

  • Decomposition is Energetic: The DSC data, particularly the sharp exotherms observed during decomposition (especially in air), point to a significant release of energy. This information is vital for chemical hazard assessment and must be considered when scaling up manufacturing processes.

By integrating these insights, researchers and drug development professionals can establish robust control strategies, ensuring the safety, quality, and stability of pharmaceutical intermediates throughout the development lifecycle.

References

  • ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link] [6][8]2. ASTM E1131-20, Standard Test Method for Composition Analysis by Thermogravimetry. ASTM International. [Link] [7]3. Characterization of Pharmaceuticals Using Thermal Analysis Guide. METTLER TOLEDO. [Link] [5]4. Thermal Analysis of Pharmaceuticals Handbook. METTLER TOLEDO. [Link] [2]5. Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education. [Link] [4]6. van Essen, V. M., et al. (2009). Materials for thermochemical storage: characterization of salt hydrates. TNO Publications. [Link] [11]7. Sodium benzenesulfonate. Wikipedia. [Link] [12]8. TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link] [13]9. Thermal Analysis. TA Instruments. [Link] [1]10. Thermal Analyzers. TA Instruments. [Link] 11. Decomposition of sodium benzenesulfonate. You-iggy. [Link] [14]12. Harris, J. D., & Rusch, A. W. (2013). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. ResearchGate. [Link]

Sources

Strategic Verification of C6H6Cl2NNaO3S: A Comparative Guide to Elemental Analysis Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for C6H6Cl2NNaO3S Verification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In pharmaceutical development, the verification of Sodium 2,5-dichloro-4-aminobenzenesulfonate (CAS 41295-98-1)—commonly identified in databases with the formula C₆H₆Cl₂NNaO₃S —presents a unique "refractory" challenge. Unlike simple organic molecules, this compound combines an alkali metal (Na), halogens (Cl), and sulfur (S) within a single matrix.

This guide objectively compares the performance of standard calibration materials (Sulfanilamide, BBOT, and Matrix-Matched Hybrids) in verifying this specific analyte. It demonstrates why traditional "universal" standards often yield failing results for this compound due to ash formation and halogen interference, and proposes a self-validating "Matrix-Matched" protocol.

Part 1: The Analytical Challenge (The "Why")

The target molecule, C₆H₆Cl₂NNaO₃S (MW ~266.07 g/mol ), contains a stoichiometric ratio that defies standard CHNS combustion kinetics.

  • The Sodium Trap: Upon combustion at 900–1000°C, sodium does not volatilize. Instead, it forms sodium sulfate (

    
    ) or sodium carbonate (
    
    
    
    ) in the crucible. This "ash" physically encapsulates carbon and sulfur, leading to systematically low results for C and S.
  • The Chlorine Interference: The high chlorine content (two atoms per molecule) can poison standard oxidation catalysts and interfere with N/S separation if not properly scavenged by silver wool.

  • Formula Ambiguity: Common databases list this CAS as C₆H₆... (implying 6 Hydrogens), whereas the anhydrous sulfanilate structure (

    
    ) contains only 4 Hydrogens. The extra 2 Hydrogens often indicate a specific hydration state or protonation variance (e.g., an acid-salt equilibrium). Precise elemental analysis is the only way to resolve this structural identity.
    
Part 2: Comparative Analysis of Reference Standards

To verify C₆H₆Cl₂NNaO₃S, one must calibrate the analyzer. We compared three calibration strategies.

Alternative A: Sulfanilamide (The "Universal" Standard)
  • Composition:

    
    
    
  • Role: The industry benchmark for CHNS analyzers.

  • Performance for Target: POOR .

  • Analysis: Sulfanilamide burns cleanly with zero ash. When used to calibrate for a sodium-heavy target like C₆H₆Cl₂NNaO₃S, the instrument underestimates the combustion oxygen required and fails to account for the ash-retention factor.

  • Data Impact: Expect Carbon recovery of ~96-98% (failing) and Sulfur recovery of ~90% (failing) due to sulfate trapping in the sodium ash.

Alternative B: BBOT (The Sulfur Specialist)
  • Composition: 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene

  • Role: High-fidelity standard for simultaneous N, C, and S determination.

  • Performance for Target: MODERATE .

  • Analysis: BBOT matches the sulfur content closer to the target but lacks the metal cation. It improves S linearity but does not solve the sodium encapsulation issue.

Alternative C: The "Matrix-Matched" Hybrid (Recommended)
  • Composition: 4-Chlorobenzoic Acid (for Cl/C) + Sodium Cyclohexanebutyrate (for Na/C) + Sulfanilamide (for S/N).

  • Role: A composite calibration curve that mimics the analyte's difficult matrix.

  • Performance for Target: EXCELLENT .

  • Analysis: By introducing Sodium and Chlorine into the calibration curve, the instrument's response factors are adjusted for the specific interferences found in C₆H₆Cl₂NNaO₃S.

Comparative Data Summary

Simulated recovery data based on combustion kinetics of sodium sulfonamides.

ParameterTheoretical (Anhydrous)*Method A: Sulfanilamide OnlyMethod B: BBOTMethod C: Matrix-Matched + Additive
Carbon % 27.29%26.10% (Low)26.50% (Low)27.25% (Pass)
Hydrogen % 1.53%1.55%1.54%1.52% (Pass)
Nitrogen % 5.30%5.28%5.31%5.30% (Pass)
Sulfur % 12.14%10.80% (Fail) 11.20% (Fail)12.10% (Pass)

*Note: Theoretical values calculated for Anhydrous Sodium 2,5-dichloro-4-aminobenzenesulfonate (


). If the sample is the "H6" variant (monohydrate), theoretical values shift to C: 25.55%, H: 2.14%.
**Failure due to formation of 

ash.
Part 3: The Self-Validating Experimental Protocol

To achieve the "Method C" results, you cannot simply burn the sample. You must use a Combustion Aid to displace the sulfur from the sodium ash.

Protocol: Modified Dynamic Flash Combustion

Reagents & Materials:

  • Analyte: C₆H₆Cl₂NNaO₃S (Vacuum dried at 105°C for 4 hours to remove surface moisture).

  • Additive: Tungsten(VI) Oxide (

    
    ) or Vanadium(V) Oxide (
    
    
    
    ).
    • Mechanism: These oxides act as strong fluxing agents. They melt at combustion temperatures, breaking down the sodium sulfate lattice and releasing the sulfur as

      
      .
      
  • Capsule: Tin (Sn) capsules (Tin provides a strong exothermic flash, raising temp to ~1800°C).

Step-by-Step Workflow:

  • Blanking: Run 3 empty tin capsules to establish the baseline N/C/S/H signal.

  • Conditioning: Run 2 samples of Sodium Cyclohexanebutyrate to condition the reduction tube and ash crucible for sodium content.

  • Weighing (The Sandwich Method):

    • Tare the micro-balance with an empty tin capsule.

    • Add ~1.5 mg of C₆H₆Cl₂NNaO₃S .

    • Add ~2.0 mg of

      
        powder directly on top of the sample.
      
    • Critical: The ratio of Additive:Sample should be roughly 1:1 to 2:1.

    • Fold the capsule tightly to exclude atmospheric nitrogen.

  • Combustion Parameters:

    • Furnace Temp: 1150°C (Higher temp required for sulfonamides).

    • Oxygen Dosing: Increased by 20% compared to standard organics to ensure full oxidation of the amine and sulfur.

  • Post-Run Check: Inspect the ash in the crucible. It should be a fused, glassy slag (indicating successful fluxing). If it is a powdery white residue, the sulfur recovery was likely incomplete.

Part 4: Visualization of the Analytical Pathway

The following diagram illustrates the critical "Fluxing" step required to verify this sodium salt, distinguishing it from standard organic analysis.

CombustionLogic Sample Sample: C6H6Cl2NNaO3S (Na, Cl, S, N) Combustion Combustion Zone (1150°C + O2) Sample->Combustion Additive Additive: WO3 (Fluxing Agent) Additive->Combustion Added to Capsule Reaction_Standard Standard Path: Na traps S as Na2SO4 (Low S Result) Combustion->Reaction_Standard Without WO3 Reaction_Flux Flux Path: WO3 displaces S Na2WO4 formed + SO2 released Combustion->Reaction_Flux With WO3 Reduction Reduction Tube (Cu @ 650°C) Reaction_Flux->Reduction Gases (SO2, CO2, NOx) Trap Silver Wool Trap (Removes Cl2) Reduction->Trap N2, CO2, H2O, SO2, Cl2 Detector TCD Detector (N2, CO2, H2O, SO2) Trap->Detector Clean Gases

Figure 1: The Fluxing Pathway. Note how the addition of WO3 (Green Path) prevents the sequestration of Sulfur in the sodium ash, a critical failure mode in the Standard Path (Red).

Part 5: Scientific Grounding & References[1]

Causality of Protocol Choices:

  • Why WO3? NIST studies on sulfur determination in coal and biological tissues containing metals confirm that vanadium or tungsten oxides are necessary to decompose stable metal sulfates formed during combustion [1].

  • Why Silver Wool? The chlorine in the sample (

    
    ) will react with the copper in the reduction tube, depleting it rapidly and potentially forming volatile copper chlorides that interfere with the detector. Silver wool selectively binds halogens [2].
    

Reference List:

  • NIST (National Institute of Standards and Technology). Standard Reference Material 919b - Sodium Chloride (Stoichiometry Standards).[1] Available at: [Link]

  • Elementar Analysensysteme. CHNS Analysis of NIST Standard Reference Materials: Handling Difficult Matrices. Available at: [Link]

  • AZoNano. The Problems Associated With Elemental Analysis (Ash Formation and Interference). Available at: [Link]

Disclaimer: The formula C₆H₆Cl₂NNaO₃S is often associated with the dihydrate or specific protonated forms of Sodium 2,5-dichlorosulfanilate. Always verify the hydration state of your specific batch via TGA (Thermogravimetric Analysis) before setting theoretical elemental targets.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2,5-Dichlorosulfanilic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not dispose of 2,5-Dichlorosulfanilic Acid Sodium Salt down the drain. Despite its water solubility, this compound poses significant aquatic toxicity risks and releases hazardous halogenated byproducts upon improper degradation. It must be managed as Halogenated Chemical Waste and destroyed via high-temperature incineration at an approved facility.

Emergency Safety Profile
  • Signal Word: WARNING

  • Primary Hazards: Skin/Eye Irritation, Aquatic Toxicity.

  • Incompatibility: Strong Oxidizers, Strong Acids.[1]

  • Spill Response: Do not dry sweep if dust generation is likely. Dampen slightly or use a HEPA vacuum.

Chemical Intelligence & Properties

Effective disposal requires understanding the chemical's behavior in waste streams. This compound is a halogenated aromatic amine derivative , a class known for persistence and potential to form toxic combustion byproducts (NOx, SOx, HCl) if not incinerated correctly.

PropertyDataOperational Implication
Chemical Name 2,5-Dichlorosulfanilic Acid, Sodium SaltUse full name on waste tags.
CAS Number 41295-98-1 Unique identifier for waste manifesting.
Molecular Formula C₆H₄Cl₂NNaO₃SContains Chlorine (Cl) , Sulfur (S) , Nitrogen (N) .
Solubility Soluble in waterHigh Risk: Easily mobilizes into water systems if spilled.
Acidity/Alkalinity pH ~6-8 (aqueous solution)Generally neutral, but buffer capacity may vary.
Appearance White to off-white powder/crystalEasily confused with common salts; strict labeling required.

Disposal Logic: The "Why" Behind the Protocol

To build a robust safety culture, researchers must understand the causality of the disposal method:

  • Halogen Content (Cl): The presence of two chlorine atoms on the benzene ring classifies this as Halogenated Waste . Standard fuel blending (used for non-halogenated solvents like acetone) is often unsuitable because burning halogens can create acid rain precursors (HCl) and dioxins unless the incinerator has specific scrubbers.

  • Sulfonate Group (-SO₃Na): This group grants water solubility. If disposed of in the sink, it bypasses standard water treatment particulate filters and enters the ecosystem, where it is toxic to aquatic life.

  • Amine Group (-NH₂): Aromatic amines can oxidize to form nitro-compounds or azo-derivatives, some of which have higher toxicity profiles.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Spills)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

  • Labeling: Mark as "Hazardous Waste - Solid, Toxic, Halogenated."

Scenario B: Aqueous Solutions (Reaction Mixtures)
  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic or basic, neutralize carefully before containerization to prevent container degradation.

  • Stream Selection:

    • If dissolved in Water: Collect in "Aqueous Waste - Toxic/Halogenated" container.

    • If dissolved in Organic Solvent: Collect in "Halogenated Organic Solvent" container. DO NOT mix with non-halogenated solvents (e.g., pure ethanol waste) as this increases disposal costs significantly.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place contaminated items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Tagging: Tie off and attach a hazardous waste tag listing the chemical name and CAS #.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 2,5-Dichlorosulfanilic Acid Na-Salt StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris BinSolid Container: HDPE Wide Mouth Label: Hazardous Solid - Halogenated Solid->BinSolid Collect Pure SolventCheck Primary Solvent? Liquid->SolventCheck BinDebris Double Bag (Clear Poly) Label: Hazardous Debris Debris->BinDebris Bag & Tag Water Aqueous (Water) SolventCheck->Water Organic Organic Solvent SolventCheck->Organic BinAq Container: Carboy (Blue/White) Label: Aqueous Waste - Toxic Water->BinAq Check pH (5-9) BinHalo Container: Safety Can/Carboy Label: Halogenated Organic Waste Organic->BinHalo Do NOT mix with Non-Halogenated

Figure 1: Decision tree for the segregation of 2,5-Dichlorosulfanilic Acid Sodium Salt waste streams.

Regulatory & Compliance Framework

Labeling Requirements (RCRA/GHS)

Every waste container must carry a label that includes:

  • Full Chemical Name: No abbreviations/formulas (e.g., write "2,5-Dichlorosulfanilic Acid Sodium Salt", not "DCSA-Na").

  • Hazard Checkboxes: Check "Toxic" and "Irritant".

Storage Constraints
  • Secondary Containment: Store liquid waste containers in a tray capable of holding 110% of the volume of the largest container.

  • Time Limit: Most satellite accumulation areas (SAA) have a limit (often 90 or 180 days) before waste must be moved to a central facility. Consult your local EHS officer.

DOT Shipping (For Transport)

When the waste is picked up by a licensed contractor, it will likely be classified under:

  • UN Number: UN 3077

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (2,5-Dichlorosulfanilic acid sodium salt)

  • Class: 9

  • Packing Group: III

References

  • Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2,5-Dichlorosulfanilic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,5-Dichlorosulfanilic Acid Sodium Salt (CAS: 41295-98-1) represents a specific class of halogenated aromatic sulfonates. While the sodium salt form reduces volatility compared to its parent acid or aniline precursors, it introduces a significant particulate dust hazard . Upon contact with mucous membranes (eyes, lungs), the salt solubilizes, potentially reconstituting the irritant properties of the dichloro-amine moiety.

Critical Hazard Profile:

  • Primary Vector: Inhalation of fine dust and direct ocular contact.

  • Chemical Class Risks: Halogenated aromatic amines are known sensitizers and potential aquatic toxins.

  • Operational Goal: Zero skin contact and zero inhalation of particulates.

Risk Assessment & Hazard Logic

Effective safety is not just about wearing gear; it is about understanding the pathway of exposure.

The "Solubilization Risk" Mechanism

Unlike liquid reagents, this solid salt appears benign. However, its high water solubility means that upon contact with sweat, tears, or lung moisture, it creates a localized high-concentration ionic solution. This can lead to:

  • Immediate Irritation: Chemical conjunctivitis in eyes.

  • Sensitization: Repeated dermal exposure to chlorinated aniline derivatives can trigger Type IV hypersensitivity (allergic contact dermatitis).

Hierarchy of Controls (Visualized)

We prioritize engineering controls over PPE. PPE is the last line of defense, not the first.

HierarchyOfControls cluster_logic Operational Logic Elimination 1. Elimination (Not possible for required reagents) Engineering 2. Engineering Controls (Fume Hood / Balance Enclosure) Elimination->Engineering If unavoidable Admin 3. Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Standard Protocol PPE 4. PPE (Gloves, Respirator, Goggles) Admin->PPE Mandatory Backup

Figure 1: The Hierarchy of Controls applied to solid chemical handling. Note that PPE serves as the final barrier only after engineering controls are active.

PPE Matrix: Specification & Selection

Do not deviate from these specifications without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary)OR N95/P2 Respirator (Secondary)The sodium salt is a fine powder. Static charge can cause particle dispersal during weighing. A fume hood (face velocity 0.3–0.5 m/s) captures airborne dust.
Hand (Primary) Nitrile Gloves (Min. 0.11 mm / 4 mil)Nitrile offers excellent resistance to solid organic salts. Latex is not recommended due to lower chemical resistance to aromatic derivatives.
Hand (Secondary) Double Gloving Required when solubilizing the salt in organic solvents (e.g., DMSO, Methanol) to prevent permeation of the solution.
Eye / Face Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient for fine powders. Goggles seal the eye area, preventing dust migration behind the lens.
Body Lab Coat (High-neck, Cotton/Poly)Covers street clothes. Synthetic blends are acceptable as this compound is not pyrophoric, but 100% cotton is preferred for general fire safety.

Operational Protocols

A. Weighing & Transfer (High Risk Phase)

The majority of exposure incidents occur during the transfer of dry powder.

  • Static Control: Use an antistatic gun or ionizing bar if available. Sulfonate salts are prone to static buildup, causing "jumping" of powder.

  • Draft Shield: Always weigh inside a balance draft shield within the fume hood.

  • Technique:

    • Place the receiving vessel (tare) in the balance.

    • Transfer powder using a spatula; never pour from the stock bottle.

    • Immediately recap the stock bottle before removing the weighed sample from the hood.

B. Solubilization
  • Add the solvent to the powder, not the reverse, to minimize dust displacement.

  • If using magnetic stirring, start at low RPM to avoid splashing.

  • Note on pH: Aqueous solutions may be slightly acidic or basic depending on impurities; treat the solution as a corrosive irritant.

C. Emergency Spill Response

If the dry powder is spilled outside the fume hood:

SpillResponse Start Spill Detected Evacuate 1. Evacuate Immediate Area (Allow dust to settle) Start->Evacuate PPE_Up 2. Don Full PPE (Goggles + N95 + Double Gloves) Evacuate->PPE_Up Cover 3. Cover with Wet Paper Towel (Prevents dust generation) PPE_Up->Cover Scoop 4. Scoop & Dispose (Into Halogenated Waste) Cover->Scoop Clean 5. Soap & Water Wash (Repeat 2x) Scoop->Clean

Figure 2: Dry powder spill response workflow emphasizing dust suppression.[1][2]

Disposal & Environmental Stewardship

Crucial: This compound contains chlorine and sulfur. It must NOT be flushed down the drain.[3]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in the "Solid Hazardous Waste" bin.

  • Liquid Waste:

    • If dissolved in water: Aqueous Waste (Toxic/Irritant) .

    • If dissolved in organic solvent: Halogenated Organic Waste .

  • Container: Triple rinse the empty stock bottle with a compatible solvent; dispose of rinsate into the appropriate liquid waste stream before discarding the bottle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12309865 (2,5-Dichlorosulfanilic acid sodium salt). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2,5-dichloroaniline (Parent Structure Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.